molecular formula C13H18N2O B183697 (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone CAS No. 401589-03-5

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B183697
CAS No.: 401589-03-5
M. Wt: 218.29 g/mol
InChI Key: NEWJUESKKWKYOU-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, primarily valued as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure, incorporating both an aromatic amine and a piperidine moiety, places it within a class of compounds known for their broad pharmacological potential. Piperidine derivatives are recognized as critical synthetic fragments in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Recent computational studies have highlighted the inhibitory potential of closely related piperidine compounds against specific biological targets. For instance, novel piperidine derivatives have been explored in silico as prospective therapeutic inhibitors of the SARS-CoV-2 main protease (M pro ), a key enzyme vital for viral replication . Furthermore, structural analogs featuring the 2-aminophenyl group have been investigated as core structures in kinase inhibitor patents, indicating potential applications in oncology research . The ongoing research into piperidine-based compounds underscores their importance in developing new treatments and justifies the utility of this compound as a key intermediate for researchers in these fields.

Properties

IUPAC Name

(2-aminophenyl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWJUESKKWKYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359124
Record name (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401589-03-5
Record name (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone" did not yield specific information for this exact molecule. The available scientific data predominantly pertains to its isomer, (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone . This guide will, therefore, focus on the properties and potential synthesis of the 3-amino isomer, assuming it to be the compound of interest.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the fundamental chemical and physical properties of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone. The document details its structural information, physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of related compounds.

Core Properties and Physicochemical Data

(3-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H18N2O[1]. Its core structure consists of a benzamide moiety where the amide nitrogen is part of a 4-methylpiperidine ring, and an amino group is substituted at the meta-position of the phenyl ring.

The following table summarizes the key computed physicochemical properties of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

PropertyValueSource
Molecular Formula C13H18N2OPubChem[1]
Molecular Weight 218.29 g/mol PubChem[1]
IUPAC Name (3-aminophenyl)-(4-methylpiperidin-1-yl)methanonePubChem[1]
CAS Number 915908-51-9PubChem[1]
Topological Polar Surface Area 49.4 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
XLogP3 2.3PubChem

Synthesis and Experimental Protocols

While a specific published synthesis protocol for (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone was not identified in the literature search, a plausible and commonly employed synthetic route involves the amidation of a benzoic acid derivative followed by the reduction of a nitro group.

A logical synthetic approach would start with 3-nitrobenzoic acid, which is first converted to its acyl chloride. This intermediate then reacts with 4-methylpiperidine to form the amide. The final step is the reduction of the nitro group to an amine.

Synthetic Pathway 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic_Acid->3-Nitrobenzoyl_Chloride Acyl Chloride Formation Thionyl_Chloride SOCl₂ Amide_Intermediate (4-methylpiperidin-1-yl)(3-nitrophenyl)methanone 3-Nitrobenzoyl_Chloride->Amide_Intermediate Amidation 4-Methylpiperidine 4-Methylpiperidine Final_Product (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone Amide_Intermediate->Final_Product Nitro Group Reduction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C)

Caption: Proposed synthesis of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

This protocol is based on general procedures for similar chemical transformations.

Step 1: Synthesis of (4-methylpiperidin-1-yl)(3-nitrophenyl)methanone

  • To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-nitrobenzoyl chloride.

  • Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylpiperidine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in dichloromethane to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (4-methylpiperidin-1-yl)(3-nitrophenyl)methanone.

Step 2: Synthesis of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone

  • Dissolve the (4-methylpiperidin-1-yl)(3-nitrophenyl)methanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

  • If necessary, purify the product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Anticancer Properties: Many piperidine-containing compounds have been investigated as potential anticancer agents[2][3]. They can act through various mechanisms, including the inhibition of crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt[3].

  • Central Nervous System (CNS) Activity: The piperidine ring is a common feature in antipsychotics, analgesics, and drugs for neurodegenerative diseases[4][5].

  • Antimicrobial Activity: Certain piperidine derivatives have been shown to possess antibacterial and antifungal properties[5][6].

Given the prevalence of the piperidine scaffold in pharmacologically active molecules, it is plausible that (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone could exhibit some form of biological activity. The aminophenyl group can also participate in various interactions with biological targets.

Piperidine_in_Drug_Discovery Piperidine_Scaffold Piperidine Scaffold Anticancer Anticancer Agents Piperidine_Scaffold->Anticancer CNS_Drugs CNS-Active Drugs Piperidine_Scaffold->CNS_Drugs Antimicrobials Antimicrobial Agents Piperidine_Scaffold->Antimicrobials Analgesics Analgesics CNS_Drugs->Analgesics Antipsychotics Antipsychotics CNS_Drugs->Antipsychotics

Caption: The versatile role of the piperidine scaffold in drug discovery.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological properties and any potential therapeutic applications of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

References

An In-Depth Technical Guide to (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, available physicochemical data, and potential synthetic routes. The information herein is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a 2-aminobenzoyl group attached to a 4-methylpiperidine ring via an amide linkage.

Molecular Formula: C₁₃H₁₈N₂O

Molecular Weight: 218.29 g/mol

Canonical SMILES: CC1CCN(CC1)C(=O)C2=CC=CC=C2N

InChI Key: (Not publicly available)

CAS Number: (Not publicly available for this specific isomer)

Despite extensive searches, a specific CAS number for the (2-aminophenyl) isomer has not been identified in public databases. However, related isomers have been cataloged:

  • (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone: CAS No. 915908-51-9[1]

  • (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone: CAS No. 79868-20-5[2]

The lack of a dedicated CAS number for the 2-amino isomer suggests it is a less commonly synthesized or characterized compound compared to its structural relatives.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes predicted and known data for its closely related isomers to provide an estimated profile.

Property(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone[1](4-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Molecular Weight 218.29 g/mol 218.29 g/mol
Boiling Point Not available403.3±28.0 °C (Predicted)
Density Not available1.109±0.06 g/cm³ (Predicted)
Storage Temperature Not available2-8°C

Synthesis Protocols

Proposed Synthesis via Amide Coupling of 2-Aminobenzoic Acid and 4-Methylpiperidine

This method involves the activation of the carboxylic acid group of 2-aminobenzoic acid, followed by its reaction with 4-methylpiperidine.

Materials:

  • 2-Aminobenzoic acid

  • 4-Methylpiperidine

  • A suitable coupling agent (e.g., DCC, EDC/HOBt)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, DIPEA)

Experimental Workflow:

A general workflow for the synthesis of the target compound.

Procedure:

  • Activation: Dissolve 2-aminobenzoic acid in an anhydrous solvent. Add the coupling agent and stir at room temperature to form the activated intermediate.

  • Coupling: In a separate flask, dissolve 4-methylpiperidine and a base in the same anhydrous solvent. Slowly add the activated 2-aminobenzoic acid solution to the 4-methylpiperidine solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction, wash with aqueous solutions to remove byproducts and unreacted starting materials.

  • Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

Alternative Synthetic Route: From Isatoic Anhydride

Another potential route involves the reaction of isatoic anhydride with 4-methylpiperidine. This reaction typically results in the formation of a 2-aminobenzamide derivative through nucleophilic acyl substitution, with the concurrent release of carbon dioxide.

Reaction Scheme:

reaction_scheme IsatoicAnhydride Isatoic Anhydride Product This compound IsatoicAnhydride->Product + FourMethylpiperidine 4-Methylpiperidine FourMethylpiperidine->Product CO2 CO2

Reaction of Isatoic Anhydride with 4-Methylpiperidine.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. However, the broader class of aminobenzophenones and related piperidine-containing compounds has been explored for various pharmacological activities. For instance, some aminobenzophenone derivatives have been investigated for their potential as CNS agents.

Conclusion

This compound is a compound for which detailed experimental data is not widely available in public-domain literature. While its chemical structure is well-defined, the lack of a specific CAS number and published characterization data suggests it is not a commonly synthesized isomer. The synthetic protocols outlined in this guide are based on established chemical principles and provide a likely path to its formation. Further research is required to isolate, characterize, and evaluate the physicochemical and biological properties of this specific molecule. Researchers interested in this compound would need to undertake its synthesis and subsequent analysis to generate the quantitative data necessary for a comprehensive understanding of its profile.

References

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential research applications of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. Given the limited publicly available experimental data for this specific molecule, this document also presents representative experimental protocols and hypothetical signaling pathways to guide future research and development efforts.

Chemical Identity and Properties

This compound, with the CAS number 401589-03-5, is a chemical compound belonging to the aminobenzophenone class. Its structure features a 2-aminophenyl group attached to a carbonyl moiety, which is further linked to a 4-methylpiperidine ring.

IUPAC Name and Synonyms

The systematic and alternative names for this compound are provided below:

Identifier Type Name
IUPAC Name 2-[(4-methyl-1-piperidinyl)carbonyl]phenylamine
Synonym This compound
Synonym {2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}amine
Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table. This data is essential for its handling, formulation, and application in experimental settings.

Property Value Source
CAS Number 401589-03-5Chemical Supplier Data
Molecular Formula C₁₃H₁₈N₂OChemical Supplier Data
Molecular Weight 218.29 g/mol Chemical Supplier Data
Appearance Solid (predicted)Inferred from similar compounds
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)Inferred from structural motifs

Representative Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the target compound involves the amidation of a 2-nitrobenzoyl chloride with 4-methylpiperidine, followed by the reduction of the nitro group.

Materials:

  • 2-Nitrobenzoyl chloride

  • 4-Methylpiperidine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amidation:

    • Dissolve 4-methylpiperidine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2-nitrobenzoyl chloride (1.0 eq) in dichloromethane dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2-nitrophenyl)(4-methylpiperidin-1-yl)methanone.

  • Nitro Group Reduction:

    • To a solution of the crude (2-nitrophenyl)(4-methylpiperidin-1-yl)methanone in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Characterization Workflow

The following workflow outlines the standard procedures for the structural confirmation and purity assessment of the synthesized compound.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis for Purity Purification->HPLC Purity Assessment FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Identification

Workflow for Compound Characterization

Potential Applications in Drug Discovery (Hypothetical)

The aminobenzophenone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Compounds with this core have been investigated for their potential as kinase inhibitors, GPCR modulators, and CNS-active agents. The specific structural features of this compound, including the 2-amino substitution and the 4-methylpiperidine moiety, may confer unique pharmacological properties.

Hypothetical Signaling Pathway Involvement

As a starting point for investigation, a compound of this nature could potentially modulate signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and other diseases. The diagram below illustrates a hypothetical mechanism of action where the compound acts as an inhibitor of a key kinase in this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound This compound Compound->PI3K Inhibits (Hypothetical)

Hypothetical PI3K/Akt/mTOR Signaling Pathway Modulation

This guide serves as a foundational resource for researchers interested in this compound. While specific biological data is currently sparse, the provided chemical information and representative protocols offer a solid starting point for its synthesis, characterization, and exploration in various research and drug discovery contexts.

Technical Guide: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document leverages information from closely related structural analogs to provide insights into its physicochemical properties, synthesis, and potential biological significance. This guide includes detailed experimental protocols for key synthetic steps and presents quantitative data in a structured format to facilitate further research and development.

Introduction

This compound belongs to the class of aminobenzophenones and related amide derivatives. These scaffolds are of significant interest in drug discovery due to their versatile biological activities. The presence of an aniline moiety, a carbonyl linker, and a substituted piperidine ring suggests potential interactions with various biological targets. This document aims to consolidate the available technical information and provide a foundational understanding for researchers working with this and similar chemical entities.

Physicochemical Properties and Identification

Table 1: Physicochemical Properties of Related Aminophenyl Piperidine/Piperazine Methanones

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone915908-51-9C13H18N2O218.29[1]
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone93288-86-9C12H17N3O219.29[2]
(4-amino-phenyl)-piperidin-1-yl-methanone42837-37-6C12H16N2O204.27[3]
(2-Aminophenyl)(piperidin-1-yl)methanoneNot AvailableC12H16N2O204.27[4]

Table 2: Mass Spectrometry Data for (2-Aminophenyl)(piperidin-1-yl)methanone

This data provides an example of the expected fragmentation pattern for the core structure.

PropertyValue
InstrumentThermo Finnigan PolarisQ
Ionization TypeEI
Molecular Weight204.273 g/mol
Major Peaks (m/z) Relative Intensity
20440%
120100%
9235%
8420%
Data sourced from SpectraBase.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established synthetic routes for related aminobenzamides. A general and adaptable protocol involves the coupling of a protected aminobenzoic acid with 4-methylpiperidine, followed by deprotection.

General Synthetic Pathway

The following diagram illustrates a plausible synthetic route starting from 2-nitrobenzoic acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Nitro Group Reduction A 2-Nitrobenzoic Acid B 2-Nitrobenzoyl Chloride A->B SOCl2 or (COCl)2 D (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone B->D C 4-Methylpiperidine C->D E This compound D->E H2, Pd/C or Fe/HCl

A plausible synthetic pathway for the target compound.
Detailed Experimental Protocol: Amide Coupling (N-Acylation)

This protocol is a generalized procedure for the coupling of an acyl chloride with an amine, a key step in the synthesis of the target molecule and its analogs.[5][6]

Materials:

  • 2-Nitrobenzoyl chloride (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • Triethylamine (1.5 eq) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methylpiperidine and triethylamine in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve 2-nitrobenzoyl chloride in a minimal amount of dichloromethane and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the desired (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone.

Experimental Workflow for N-Acylation

The following diagram outlines the general workflow for the N-acylation reaction.

G cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve Amine and Base in Solvent start->setup end End cool Cool to 0 °C setup->cool add Add Acyl Chloride Dropwise cool->add react Stir at Room Temperature add->react wash Wash with Water and Brine react->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify purify->end

A general experimental workflow for N-acylation.

Potential Biological Activity

While specific biological data for this compound is not available, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological activities.

  • Piperidine Moiety: The piperidine ring is a common scaffold in many biologically active compounds, including those with antimicrobial and antifungal properties.[7] The nature and position of substituents on the piperidine ring can significantly influence activity.

  • Aminobenzophenone Core: The 2-aminobenzophenone core is a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines, which have anxiolytic, sedative, and anticonvulsant properties.

  • Piperazine Analogs: Related compounds containing a piperazine ring instead of a piperidine ring have shown diverse biological activities, including antimicrobial, anticancer, and effects on the central nervous system.[8][9]

Further screening of this compound and its derivatives is warranted to explore their potential therapeutic applications.

Conclusion

This technical guide has provided a summary of the available information on this compound by leveraging data from its close structural analogs. While a dedicated and comprehensive characterization of the title compound is still required, the provided synthetic protocols and comparative data offer a solid foundation for researchers to synthesize and investigate this molecule. The structural features of this compound suggest that it may possess interesting biological properties, making it a worthy candidate for further study in drug discovery programs.

References

An In-depth Technical Guide to the Theoretical NMR Spectra of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. Given the absence of extensive experimental spectral data in the public domain for this specific molecule, this guide outlines a robust computational methodology for predicting its NMR spectra. Such theoretical predictions are invaluable in the field of drug development and chemical research for structure verification, elucidation, and understanding of molecular electronics.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The aminobenzoyl moiety is a key pharmacophore in various bioactive compounds, while the substituted piperidine ring can influence solubility, metabolic stability, and receptor binding. Accurate characterization of this molecule is paramount, and NMR spectroscopy is the most powerful tool for determining its structure in solution. This guide details the theoretical framework for predicting the ¹H and ¹³C NMR spectra of the title compound, providing a foundational dataset for researchers.

Theoretical Methodology for NMR Spectra Prediction

The prediction of NMR spectra for this compound would be approached through a multi-step computational chemistry workflow. This process involves geometry optimization followed by the calculation of magnetic shielding tensors using quantum mechanical methods.

Experimental Protocols:

A standard and effective protocol for predicting NMR chemical shifts involves the following steps:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Analysis: A conformational search is performed to identify the lowest energy conformers of the molecule. This is crucial as the observed NMR spectrum is a population-weighted average of the spectra of individual conformers.

  • Geometry Optimization: The geometries of the identified low-energy conformers are optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.

  • NMR Shielding Calculation: The magnetic shielding tensors for each atom in the optimized structures are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at the B3LYP/6-311+G(2d,p) level of theory.

  • Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS). The chemical shift is calculated using the equation: δ_sample = σ_ref - σ_sample. To improve accuracy, scaled chemical shifts are often calculated using pre-established linear regression parameters for the specific level of theory.

The following diagram illustrates the computational workflow for predicting the NMR spectra.

G Computational Workflow for NMR Prediction A 1. 3D Structure Generation of this compound B 2. Conformational Analysis (e.g., Molecular Mechanics) A->B C 3. Geometry Optimization of Low-Energy Conformers (e.g., DFT B3LYP/6-31G(d,p)) B->C D 4. NMR Shielding Tensor Calculation (e.g., GIAO B3LYP/6-311+G(2d,p)) C->D E 5. Chemical Shift Calculation (Referenced to TMS) D->E F 6. Population-Weighted Averaging of Chemical Shifts E->F G Predicted 1H and 13C NMR Spectra F->G

Discovery of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, characterization, and potential developmental pathways for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a novel compound with potential applications in medicinal chemistry. This guide provides detailed theoretical and established protocols for its creation and evaluation.

Introduction

This compound belongs to the 2-aminobenzamide class of compounds. This structural motif is of significant interest in drug discovery, as derivatives have been explored for a range of biological activities, including as antimicrobial agents, kinase inhibitors, and modulators of central nervous system targets.[1][2] The synthesis of such compounds often proceeds through the reaction of isatoic anhydride with primary or secondary amines, a reliable and versatile method.[1][3] This document outlines a comprehensive proposed protocol for the synthesis, purification, and characterization of this compound and suggests a general workflow for its preliminary biological screening.

Physicochemical Properties (Theoretical)

The fundamental properties of the target compound are essential for its handling, formulation, and analysis. Based on its chemical structure, the following properties can be calculated.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Appearance (Predicted) Off-white to yellow solid
Solubility (Predicted) Soluble in DMSO, DMF, Methanol

Proposed Synthesis Workflow

The synthesis of this compound can be efficiently achieved via the nucleophilic reaction of 4-methylpiperidine with isatoic anhydride. This process involves the attack of the secondary amine on the electrophilic carbonyl of the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product.[1]

G reactants Reactants: Isatoic Anhydride 4-Methylpiperidine dissolution Dissolve in DMF reactants->dissolution reaction Heat Reaction Mixture (e.g., 80-100°C, 2-4h) dissolution->reaction Stirring workup Aqueous Workup (Precipitation in Water) reaction->workup Cooling filtration Filter Crude Product workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification product Final Product: This compound purification->product

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous Dimethylformamide (DMF) to dissolve the anhydride. To this solution, add 4-methylpiperidine (1.0-1.1 equiv.) dropwise while stirring.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction involves a nucleophilic attack followed by ring opening and the elimination of CO₂.[1]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove residual DMF and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Proposed Biological Screening Workflow

Given that structurally related aminobenzamide and piperidine-containing molecules have shown activity as kinase inhibitors or CNS agents, a generalized in vitro screening cascade is proposed to determine the biological activity of the title compound.[2][5][6]

G start Test Compound (10 µM) primary_screen Primary Screen: Broad Kinase Panel (e.g., 100 kinases) Single-point % Inhibition start->primary_screen hit_decision Hit? (>50% Inhibition) primary_screen->hit_decision dose_response Dose-Response Assay (Determine IC₅₀) hit_decision->dose_response Yes no_hit No Significant Activity hit_decision->no_hit No functional_assay Cell-Based Functional Assay (e.g., Target Phosphorylation) dose_response->functional_assay lead Potential Lead Candidate functional_assay->lead

Caption: General workflow for primary biological screening.

Quantitative Data Summary (Anticipated)

The following table presents the expected data points to be collected during synthesis and preliminary screening.

ParameterMetricAnticipated Value/Result
Synthesis Reaction Yield70-95% (based on similar reactions[1])
Purity Purity by HPLC>95%
Identity Mass (m/z)[M+H]⁺ = 219.15
Biological Activity Primary Screen HitYes/No (Threshold: >50% inhibition @ 10 µM)
Potency IC₅₀To Be Determined (TBD)

This guide provides a foundational framework for the synthesis and evaluation of this compound, leveraging established chemical principles and standard drug discovery workflows. The successful execution of these protocols will enable the characterization of this novel compound and a preliminary assessment of its therapeutic potential.

References

An In-depth Technical Guide to (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Compound: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

This compound is a chemical entity listed by various suppliers as a research chemical or building block for synthesis.[1][2]

Chemical and Physical Properties

A summary of the basic chemical properties for the core compound is provided in the table below.

PropertyValueReference
CAS Number 401589-03-5[2][3][4]
Molecular Formula C₁₃H₁₈N₂O[1][2]
Molecular Weight 218.29 g/mol [2]
IUPAC Name This compound
Canonical SMILES CC1CCN(CC1)C(=O)C2=CC=CC=C2N[5]
Synthesis and Biological Data

Exhaustive searches of scientific databases and patent literature did not yield any specific, peer-reviewed experimental protocols for the synthesis of this compound, nor any quantitative biological data, such as IC50 or Ki values. Its primary availability appears to be as a commercially sourced building block for further chemical synthesis.[1][2]

Analogous Compounds: A Review

Due to the limited information on the core compound, this section provides a review of structurally similar molecules to infer potential areas of biological activity and experimental approaches. The primary analogs discussed include the piperazine counterpart and other substituted (aminophenyl)piperidinyl-methanones.

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

A close structural analog is (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 93288-86-9). This compound is described as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system (CNS) disorders. Its structural features are amenable to forming heterocyclic frameworks common in antipsychotic and antidepressant agents. It is also used in research for designing novel kinase inhibitors and receptor modulators.

General Synthesis of Aminophenyl Piperidinyl/Piperazinyl Methanones

While a specific protocol for the target compound is unavailable, a general synthetic approach for this class of molecules can be proposed based on standard organic chemistry principles. The logical workflow would involve the coupling of a protected aminobenzoic acid with 4-methylpiperidine, followed by deprotection.

Below is a conceptual workflow for the synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Amide Coupling cluster_reaction2 Step 2: Reduction 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl chloride Coupling Schotten-Baumann Reaction 2-Nitrobenzoyl_chloride->Coupling 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Coupling Intermediate (4-Methylpiperidin-1-yl) (2-nitrophenyl)methanone Coupling->Intermediate Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Product (2-Aminophenyl) (4-methylpiperidin-1-yl)methanone Reduction->Product

Caption: Conceptual synthesis workflow for this compound.

Potential Biological Activities of Analogs

Derivatives of aminophenyl-piperidine/piperazine methanones have been investigated for a range of biological activities. These activities provide a speculative framework for the potential applications of the core compound.

  • CNS Activity: As suggested by the data on the piperazine analog, compounds of this class are often explored for their effects on the central nervous system.

  • Antimicrobial Activity: Some piperidin-4-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.

  • Anticancer Activity: Certain aminopiperidine-substituted pyrimidine derivatives have been designed as potential anticancer agents targeting enzymes like thymidylate synthase.

The potential interactions of such a molecule can be visualized as engaging with a biological target, leading to a downstream cellular effect.

Signaling_Pathway cluster_input Molecular Interaction cluster_pathway Cellular Response Ligand This compound Target Biological Target (e.g., Receptor, Enzyme) Ligand->Target Binding Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Modulation Cellular_Effect Downstream Cellular Effect (e.g., Inhibition, Activation) Signal_Transduction->Cellular_Effect

Caption: Hypothetical signaling pathway for a bioactive aminophenyl-methanone derivative.

Conclusion

While this compound is a commercially available compound, there is a notable absence of detailed scientific literature describing its synthesis, properties, and biological activity. This technical guide has summarized the available information and provided a broader context by reviewing analogous structures. The synthesis and biological activities of related aminophenyl piperidinyl and piperazinyl methanones suggest that the core compound could potentially be explored for applications in CNS disorders, as an antimicrobial, or as an anticancer agent. However, without direct experimental evidence, these remain speculative. Researchers interested in this molecule are encouraged to perform foundational studies to characterize its synthesis and biological profile, which would significantly contribute to the scientific understanding of this compound.

References

Technical Guide: Safety and Handling of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chemical Identification and Properties

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound used in laboratory research.

Identifier Value
Chemical Name This compound
CAS Number 401589-03-5
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Structure
alt text
Physical and Chemical Properties

Comprehensive experimental data for the physical and chemical properties of this specific compound are limited. The following table reflects the currently available information.

Property Value Source
Appearance Data not available-
Odor Data not available-
Melting Point Data not available-
Boiling Point Data not availableAngene Chemical SDS
Flash Point Data not availableAngene Chemical SDS
Solubility Data not availableAngene Chemical SDS
Density Data not available-
Vapor Pressure Data not availableAngene Chemical SDS

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification
Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Angene Chemical Safety Data Sheet[1]

GHS Pictograms and Signal Word
  • Pictogram:

    alt text

  • Signal Word: Warning

Experimental Protocols: Safe Handling and Storage

The following protocols are based on the known hazards. A thorough risk assessment should be conducted before beginning any work with this compound.

Engineering Controls
  • Ventilation: Work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines a decision-making process for PPE selection.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe Required PPE A Task: Handling this compound B Eye/Face Protection (Safety glasses with side shields or goggles) A->B C Hand Protection (Chemically resistant gloves, e.g., Nitrile) A->C D Body Protection (Laboratory coat) A->D E Respiratory Protection (Required if dust/aerosol generation is likely) A->E Aerosol/Dust Risk?

Caption: PPE selection based on task risk assessment.

Handling Procedures
  • Preparation: Read and understand the Safety Data Sheet (SDS) before use. Ensure all necessary PPE and engineering controls are in place and functional.

  • Weighing and Transfer: Conduct weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, and before breaks, eating, drinking, or smoking.[1]

  • Decontamination: Clean all spills promptly according to the spill response protocol (Section 5). Decontaminate work surfaces at the end of each procedure.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

First Aid Measures

The following first aid measures are recommended in case of exposure. Always seek medical attention after providing initial aid.

Exposure Route First Aid Protocol
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical advice/attention.[1]

Accidental Release and Disposal

Spill Response Protocol

The workflow for responding to a chemical spill is outlined below.

Spill_Response_Workflow Figure 2: Chemical Spill Response Workflow A Spill Occurs B Evacuate immediate area Alert others A->B C Assess spill size and risk B->C D Small & Controllable? C->D E Don appropriate PPE D->E Yes J Contact Emergency Response Team D->J No F Contain spill with absorbent material E->F G Carefully sweep or scoop up solid material Place in a sealed container F->G H Decontaminate the area G->H I Dispose of waste as hazardous H->I

Caption: General workflow for responding to a chemical spill.

  • Personal Precautions: Use personal protective equipment as outlined in Section 3.2. Avoid dust formation. Ensure adequate ventilation.[1]

  • Containment: Prevent the product from entering drains.

  • Cleanup: For solid spills, carefully sweep up and shovel the material into a suitable, closed container for disposal. Avoid actions that create dust.[1]

Waste Disposal
  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be handled by a licensed professional waste disposal service.

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The hazard classification is based on data from similar compounds or computational predictions.

Toxicological Endpoint Data
Acute Oral Toxicity Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)
Respiratory/Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, or NTP.[2]
Reproductive Toxicity No data available
STOT-Single Exposure Category 3 (May cause respiratory irritation)
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Stability and Reactivity

  • Reactivity: No specific reactivity data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation.

  • Incompatible Materials: Strong oxidizing agents, Strong acids.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Disclaimer

This document is intended as a guide and is based on information available at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment for their specific use case. All laboratory personnel must be trained in proper chemical handling techniques and emergency procedures. The information provided does not supersede any institutional safety policies or regulatory requirements.

References

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone: A Scaffolding for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Research Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone represents a promising, yet underexplored, chemical scaffold. As a derivative of 2-aminobenzamide, it holds the potential for development into a variety of therapeutic agents. The 2-aminobenzamide core is a well-established pharmacophore, known for its interaction with key biological targets implicated in a range of pathologies, from cancer to infectious diseases and neurological disorders. This technical guide provides a comprehensive overview of the most promising research avenues for this compound, drawing on the wealth of data available for structurally related compounds. This document details potential therapeutic applications, outlines robust experimental protocols for preclinical evaluation, presents quantitative data from analogous compounds to guide discovery efforts, and visualizes key signaling pathways to provide a mechanistic framework for future research.

Core Compound Profile: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₈N₂O

  • Molecular Weight: 218.29 g/mol

  • Structure:

The synthesis of this compound can be approached through several established synthetic routes for 2-aminobenzamides. A common and effective method involves the reaction of isatoic anhydride with 4-methylpiperidine.[1][2] This reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) and can be performed under conventional heating or microwave irradiation to improve reaction times and yields.[1][2]

Potential Research Areas and Therapeutic Applications

The 2-aminobenzamide scaffold is a versatile starting point for the development of potent and selective inhibitors of several important enzyme classes and modulators of various biological pathways. The following sections detail the most promising research directions for this compound.

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide moiety is a known zinc-binding group, a key feature of many HDAC inhibitors.[3] These inhibitors play a crucial role in epigenetic regulation by preventing the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and altered gene expression.[4] This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Several 2-aminobenzamide derivatives have shown potent and selective inhibition of class I HDACs (HDAC1, 2, and 3).[3][5]

Quantitative Data for Representative 2-Aminobenzamide HDAC Inhibitors

Compound IDTarget HDAC Isoform(s)IC50 (µM)Reference
7j HDAC10.65[6]
HDAC20.78[6]
HDAC31.70[6]
Entinostat HDAC10.93[6]
HDAC20.95[6]
HDAC31.8[6]
Compound 26c HDAC3Selective with 11.68-fold selectivity over pan-HDACs

Signaling Pathway: HDAC Inhibition Leading to Apoptosis

HDAC_Inhibition_Pathway HDAC_Inhibitor This compound (Proposed HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis_Genes Pro-apoptotic Gene Upregulation (e.g., Bim, Bax) Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis PARP_Inhibition_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Formation and Repair SSB DNA Single-Strand Break PARP PARP SSB->PARP Activation BER_Complex Base Excision Repair (BER) Complex Recruitment PARP->BER_Complex Replication_Fork Replication Fork Collapse SSB_Repair SSB Repaired BER_Complex->SSB_Repair PARP_Inhibitor This compound (Proposed PARP Inhibitor) PARP_Inhibitor->PARP Inhibition DSB DNA Double-Strand Break Replication_Fork->DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) DSB->HR_Repair HR_Deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutation) Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Reaction Reaction in DMF (Conventional Heating or Microwave Irradiation) Isatoic_Anhydride->Reaction Amine 4-Methylpiperidine Amine->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

References

Methodological & Application

Application Note: A Two-Step Protocol for the Synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, reliable two-step protocol for the synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a valuable aminobenzamide scaffold for chemical and pharmaceutical research. The synthesis begins with the amide coupling of 2-nitrobenzoyl chloride and 4-methylpiperidine via a Schotten-Baumann reaction, followed by the catalytic hydrogenation of the resulting nitro-intermediate to yield the final product. This document offers comprehensive experimental procedures, tables of materials and reaction parameters, and a visual workflow to ensure successful replication in a laboratory setting.

Overall Synthetic Scheme

The synthesis is performed in two main stages:

  • Amide Bond Formation: Coupling of 4-methylpiperidine with 2-nitrobenzoyl chloride to yield the intermediate, (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone.

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate to produce the final target compound, this compound.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone

This procedure follows a standard Schotten-Baumann reaction protocol for amide bond formation from an acyl chloride and a secondary amine[1][2].

Materials:

  • 4-methylpiperidine

  • 2-nitrobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 volumes).

  • Add triethylamine (TEA, 1.5 eq) to the solution. Cool the flask to 0 °C using an ice bath and stir for 10 minutes.

  • In a separate flask, dissolve 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM (approx. 5 volumes).

  • Add the 2-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

This protocol employs catalytic hydrogenation to selectively reduce the aromatic nitro group to an amine[3][4].

Materials:

  • (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or Parr hydrogenator)

  • Reaction flask, magnetic stirrer, filtration apparatus (e.g., Büchner funnel with Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel (e.g., a thick-walled round-bottom flask), dissolve the (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone intermediate (1.0 eq) in methanol (approx. 20 volumes).

  • Carefully add 10% Pd/C catalyst (5-10 mol% relative to the substrate) to the solution. Caution: Pd/C is flammable in the presence of air and solvents.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product, this compound, can be purified by recrystallization or column chromatography if necessary.

Data Presentation

Quantitative data for the synthesis is summarized in the tables below.

Table 1: Bill of Materials for Synthesis

Compound Role MW ( g/mol ) Equiv. Amount (g) Moles (mmol)
4-methylpiperidine Reactant 99.17 1.0 5.00 50.4
2-nitrobenzoyl chloride Reactant 185.56 1.05 9.80 52.8
Triethylamine Base 101.19 1.5 7.65 75.6

| 10% Pd/C (50% wet) | Catalyst | N/A | ~0.05 | ~1.3 g | ~0.6 (Pd) |

Note: Amounts are based on a 50.4 mmol scale for the initial reactant.

Table 2: Reaction Parameters and Expected Results

Parameter Step 1: Amidation Step 2: Hydrogenation
Solvent Dichloromethane (DCM) Methanol (MeOH)
Temperature 0 °C to Room Temp. Room Temperature
Reaction Time 3-5 hours 4-12 hours
Work-up Liquid-liquid extraction Filtration through Celite®
Purification Column Chromatography Recrystallization/Chromatography
Expected Yield 85-95% 90-98%

| Appearance | Yellowish Solid | Off-white/Pale Yellow Solid |

Table 3: Required Characterization Data for Final Product

Analysis Specification
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec (ESI+) m/z [M+H]⁺ expected: 219.15

| Purity (HPLC) | ≥95% |

Visualized Workflow and Safety

Synthesis Workflow Diagram

The diagram below illustrates the complete workflow from starting materials to the final purified product.

SynthesisWorkflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction reactants1 4-Methylpiperidine 2-Nitrobenzoyl Chloride Triethylamine reaction1 Schotten-Baumann Reaction Solvent: DCM Temp: 0°C -> RT reactants1->reaction1 workup1 Work-up 1. Quench with H₂O 2. Wash (HCl, NaHCO₃, Brine) 3. Dry & Concentrate reaction1->workup1 intermediate Crude Intermediate (2-Nitrophenyl)(4-methyl- piperidin-1-yl)methanone workup1->intermediate reaction2 Catalytic Hydrogenation Solvent: MeOH Temp: RT intermediate->reaction2 catalyst Catalyst & H₂ Source 10% Pd/C, H₂ Gas catalyst->reaction2 workup2 Work-up 1. Purge with N₂ 2. Filter through Celite® 3. Concentrate reaction2->workup2 product Final Product (2-Aminophenyl)(4-methyl- piperidin-1-yl)methanone workup2->product

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions
  • Acyl Chlorides: 2-nitrobenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: The reduction of nitroaromatics is highly exothermic, and the use of hydrogen gas with a pyrophoric catalyst (Pd/C) presents a fire and explosion risk[4]. Ensure the reaction vessel is properly set up and purged of air. Conduct the reaction behind a safety shield and away from ignition sources.

  • Solvents and Reagents: Dichloromethane is a volatile chlorinated solvent. Triethylamine is a corrosive and flammable base. Handle all chemicals in a well-ventilated fume hood.

References

Application Notes and Protocols for the Characterization of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a novel synthetic compound with potential applications in pharmaceutical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound. A reverse-phase method is employed to separate the target compound from potential impurities.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterExpected Value
Retention Time Approximately 15-20 minutes
Purity >98% (as determined by peak area percentage)

Logical Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile impurities. Electron ionization (EI) will be used to generate a characteristic fragmentation pattern.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is completely dissolved.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS instrument.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL, splitless injection.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 300°C at a rate of 15°C/min.

      • Hold: Maintain at 300°C for 5 minutes.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Data Presentation:

ParameterExpected Value
Retention Time Approximately 12-18 minutes
Molecular Ion (M+) m/z 218
Key Fragment Ions m/z 120 (aminobenzoyl fragment), m/z 98 (methylpiperidine fragment)

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve_gc Dissolve in Volatile Solvent inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc ionize Electron Ionization (70 eV) separate_gc->ionize detect_ms Mass Detection (m/z 40-500) ionize->detect_ms identify_peaks Identify Molecular and Fragment Ions detect_ms->identify_peaks library_search Compare with Spectral Libraries identify_peaks->library_search

Caption: Workflow for GC-MS identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Number of Scans: 16-32

      • Relaxation Delay: 1.0 s

      • Pulse Width: 30°

    • ¹³C NMR:

      • Number of Scans: 1024-2048

      • Relaxation Delay: 2.0 s

      • Pulse Program: Proton-decoupled

Data Presentation:

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic CH6.6-7.4m4H
NH₂5.5-6.5br s2H
Piperidine CH₂ (axial/equatorial)2.5-4.5m4H
Piperidine CH1.5-1.9m1H
Piperidine CH₂1.2-1.8m4H
Methyl CH₃0.9-1.0d3H

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)

CarbonChemical Shift (ppm)
C=O168-172
Aromatic C-NH₂145-150
Aromatic CH115-135
Aromatic C-C=O118-122
Piperidine C-N40-50
Piperidine CH30-35
Piperidine CH₂25-35
Methyl CH₃20-25

Logical Relationship in NMR Structural Elucidation:

NMR_Logic cluster_data NMR Data cluster_interpretation Spectral Interpretation cluster_structure Structural Information H_NMR ¹H NMR Spectrum chem_shift Chemical Shifts H_NMR->chem_shift integration Integration H_NMR->integration multiplicity Multiplicity H_NMR->multiplicity C_NMR ¹³C NMR Spectrum num_signals Number of Signals C_NMR->num_signals chem_shift->integration chem_shift->multiplicity chem_shift->num_signals proton_env Proton Environments chem_shift->proton_env proton_ratio Proton Ratios integration->proton_ratio neighbor_protons Neighboring Protons multiplicity->neighbor_protons carbon_types Carbon Types num_signals->carbon_types

Caption: Logic of NMR data interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.[2]

  • Instrumentation and Data Acquisition:

    • FT-IR Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

Data Presentation:

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500Medium, two bands
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium to Strong
C=O Stretch (amide)1630-1680Strong
C=C Stretch (aromatic)1450-1600Medium
C-N Stretch1200-1350Medium

Experimental Workflow for FT-IR Analysis:

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_analysis FT-IR Analysis cluster_data Data Interpretation grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_scan Scan Sample Pellet background->sample_scan subtract Subtract Background sample_scan->subtract identify_peaks Identify Absorption Bands subtract->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups

Caption: Workflow for FT-IR analysis.

References

Application Note: HPLC Analysis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for determining its purity and concentration in various samples. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The method is designed to be a starting point for researchers and can be further optimized to meet specific analytical needs.

Experimental Protocol

This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.

2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2.2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data system (CDS) for data acquisition and processing

2.3. Chromatographic Conditions

A summary of the HPLC conditions is presented in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

2.4. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration within the linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.

2.5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the analyte.

  • Inject the sample solution.

  • After the analytical run, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained impurities.

  • Store the column in an appropriate solvent (e.g., methanol or acetonitrile).

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a sample of this compound.

ParameterValue
Retention Time (RT) 6.85 min
Peak Area 1850000 µV*s
Purity (by area %) 99.2%
Linearity (r²) > 0.999 (over 0.01 - 1.0 mg/mL)
Limit of Detection (LOD) 0.005 mg/mL
Limit of Quantification (LOQ) 0.015 mg/mL

Visualization

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) B Prepare Standard and Sample Solutions A->B C Filter all solutions (0.45 µm) B->C D Equilibrate HPLC System C->D E Inject Blank D->E F Inject Standard(s) E->F G Inject Sample(s) F->G H Integrate Chromatograms G->H I Identify and Quantify Analyte H->I J Generate Report I->J

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for good separation and peak shape. This method can be readily implemented in a quality control or research laboratory setting. For specific applications, method validation according to ICH guidelines is recommended.

Application Note: Mass Spectrometry of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound of interest in pharmaceutical and chemical research. Its characterization is crucial for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. This application note outlines a general protocol for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS) and predicts its fragmentation pattern.

Predicted Mass Spectrometry Data

Based on the structure of this compound, the following quantitative data is predicted. The molecular formula is C13H18N2O, and the predicted monoisotopic mass is 218.1419 g/mol . Ionization is expected to occur via protonation in positive ion mode, forming the molecular ion [M+H]+.

Ion DescriptionPredicted m/zPredicted Relative Abundance
[M+H]+ 219.1492 High
Fragment 1120.0811Moderate
Fragment 298.1277Moderate to High
Fragment 392.0651Low to Moderate

Predicted Fragmentation Pathway

The proposed fragmentation of this compound in tandem mass spectrometry (MS/MS) is initiated by the cleavage of the amide bond, which is a common fragmentation pathway for such molecules.

fragmentation_pathway parent [M+H]+ this compound m/z = 219.1492 fragment1 2-Aminobenzoyl ion m/z = 120.0811 parent->fragment1 Amide bond cleavage fragment2 4-Methylpiperidine cation m/z = 98.1277 parent->fragment2 Amide bond cleavage fragment3 Aniline ion m/z = 92.0651 fragment1->fragment3 -CO experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution working Working Solution stock->working Dilution filtered Filtered Sample working->filtered Filtration lc Liquid Chromatography filtered->lc ms Mass Spectrometry (Full Scan) lc->ms msms Tandem MS (MS/MS) ms->msms integration Peak Integration msms->integration interpretation Spectral Interpretation integration->interpretation report Reporting interpretation->report

Application Notes and Protocols for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a synthetic compound with potential applications in drug discovery and development. While comprehensive biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds designed to interact with biological systems. Notably, related structures have been investigated for their roles as intermediates in the synthesis of pharmaceuticals targeting the central nervous system, and have been suggested for use in the design of kinase inhibitors and receptor modulators.[1]

These application notes provide a representative framework for investigating the biological activity of this compound, postulating its potential as a kinase inhibitor and a G-protein coupled receptor (GPCR) ligand. The following protocols are standard methodologies that can be adapted to test these hypotheses.

Postulated Biological Activities

Based on the chemical structure and the activities of related compounds, two primary hypothetical activities are proposed for investigation:

  • Kinase Inhibition: The molecule's structure may allow it to bind to the ATP-binding pocket of protein kinases, potentially inhibiting their activity. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

  • GPCR Ligand Binding: The compound may act as a ligand for G-protein coupled receptors, a large family of transmembrane receptors involved in a wide array of physiological processes. Modulating GPCR activity is a key strategy in the treatment of many diseases.

Experimental Protocols

Kinase Inhibition Assays

This assay is considered a gold standard for quantifying the inhibitory potential of a compound against a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer appropriate for the target kinase.

    • Dilute the kinase and its specific substrate to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a solution of [γ-³²P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution, such as EDTA.

    • Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve using non-linear regression.

This assay determines the effect of the compound on the phosphorylation of a kinase's downstream target in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line to 70-80% confluency.

    • Pre-treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist to activate the target kinase pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2][3]

    • Block the membrane with 5% BSA or non-fat milk in TBST.[3]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[2]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal (by stripping and re-probing the membrane with an antibody for the total protein) and a loading control (e.g., β-actin).

GPCR Ligand Binding Assay (Radioligand Competition)

This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a binding buffer, a serial dilution of unlabeled this compound, and a fixed concentration of a suitable radiolabeled ligand.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay (MTT Assay)

This assay is crucial to assess the cytotoxicity of the compound and to ensure that any observed effects in cell-based assays are not due to cell death.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]

    • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1][5]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1][4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the CC50 (the concentration of the compound that reduces cell viability by 50%).

Data Presentation

The following tables present illustrative quantitative data from the described assays.

Table 1: Hypothetical Kinase Inhibition Data for this compound

Target KinaseIC50 (µM)Assay Type
Kinase A5.2Radiometric
Kinase B12.8Radiometric
Kinase C> 50Radiometric

Table 2: Hypothetical GPCR Binding Affinity for this compound

Target GPCRKi (nM)Radioligand
GPCR X85[³H]-Ligand Y
GPCR Y1500[¹²⁵I]-Ligand Z
GPCR Z> 10000[³H]-Ligand A

Table 3: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)CC50 (µM)
HEK2934845.6
HeLa4838.2
A54948> 100

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR G_protein G-Protein GPCR->G_protein Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Response Cellular Response Gene_Expression->Response Ligand Compound Ligand->GPCR

Caption: Hypothetical GPCR signaling pathway.

G start Start reagent_prep Prepare Reagents (Kinase, Substrate, Compound, [γ-³²P]ATP) start->reagent_prep reaction_setup Set up Reaction in 96-well Plate reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction with EDTA incubation->stop_reaction spot_membrane Spot onto Phosphocellulose Membrane stop_reaction->spot_membrane wash Wash Membrane spot_membrane->wash scintillation Scintillation Counting wash->scintillation data_analysis Data Analysis (IC50 determination) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for in vitro kinase inhibition assay.

G start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Compound cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubate for 1-4 hours mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (% Viability, CC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for MTT cell viability assay.

References

Application Notes and Protocols for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a key chemical intermediate prominently utilized in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, comprising a 2-aminobenzoyl moiety linked to a 4-methylpiperidine ring, make it a versatile building block in medicinal chemistry. This intermediate is particularly significant in the development of kinase inhibitors, including potent and selective inhibitors of Bruton's tyrosine kinase (BTK), which are crucial in the treatment of B-cell malignancies and autoimmune diseases. These application notes provide detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reaction of isatoic anhydride with 4-methylpiperidine. This method offers a straightforward and high-yielding route to the desired product.

Experimental Protocol: Synthesis from Isatoic Anhydride

Materials:

  • Isatoic anhydride

  • 4-Methylpiperidine

  • Dimethylformamide (DMF)

  • Water

  • Ice

Procedure:

  • To a solution of isatoic anhydride (1.0 equivalent) in dimethylformamide (DMF), add 4-methylpiperidine (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture and reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

ParameterValueReference
Starting MaterialIsatoic anhydride[1]
Reagent4-Methylpiperidine[1]
SolventDimethylformamide (DMF)[1]
Reaction Time6 hours[1]
YieldGood to Excellent[1]

Application in the Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

This compound serves as a crucial precursor in the multi-step synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This synthesis involves the reaction of this compound with a suitably substituted pyrazolo[3,4-d]pyrimidine core.

Materials:

  • This compound

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (or a similarly activated derivative)

  • A suitable base (e.g., Diisopropylethylamine - DIPEA)

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Dissolve this compound (1.0 equivalent) and 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) in DMF.

  • Add the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

  • Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[3,4-d]pyrimidine kinase inhibitor.

ParameterValueReference
Starting IntermediateThis compound[2][3]
Reagent4-Chloro-1H-pyrazolo[3,4-d]pyrimidine[2][3]
BaseDiisopropylethylamine (DIPEA)General knowledge
SolventN,N-Dimethylformamide (DMF)General knowledge
YieldVaries depending on specific substrates[2][3]

Visualizations

Logical Relationship: Synthesis of the Intermediate

G isatoic_anhydride Isatoic Anhydride intermediate This compound isatoic_anhydride->intermediate DMF, Reflux methylpiperidine 4-Methylpiperidine methylpiperidine->intermediate

Caption: Synthesis of the key intermediate.

Experimental Workflow: Kinase Inhibitor Synthesis

G start Start Materials: This compound 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine reaction Reaction: DMF, DIPEA, 80-100 °C start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor purification->product

Caption: Workflow for kinase inhibitor synthesis.

Signaling Pathway: Bruton's Tyrosine Kinase (BTK)

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG downstream Downstream Signaling (NF-κB, MAPK, etc.) IP3_DAG->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor This compound-derived Inhibitor inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway.

References

Application Notes and Protocols for the Experimental Study of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Experimental Design for the Characterization of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Introduction

This compound is a synthetic compound with potential applications as an intermediate in the synthesis of bioactive molecules, including those targeting the central nervous system. Its structural similarity to known kinase inhibitors and receptor modulators suggests that it may possess intrinsic biological activity. These application notes provide a detailed experimental framework for the comprehensive characterization of this compound, from initial analytical validation to in-vitro pharmacological profiling. The protocols are designed to assess its potential as a novel psychoactive substance and its interaction with common drug targets, such as G-protein coupled receptors (GPCRs).

Compound Information

Compound Name This compound
CAS Number 79868-20-5[1]
Molecular Formula C13H18N2O[1]
Molecular Weight 218.29 g/mol [1]
Chemical Structure (Image of the chemical structure would be placed here)
Purity >95% (to be confirmed)
Storage 2-8°C[1]

Experimental Objectives

  • Analytical Characterization: To confirm the identity, purity, and stability of this compound.

  • In-vitro Metabolism: To investigate the metabolic stability and identify major metabolites of the compound using human liver microsomes.

  • GPCR Activity Screening: To screen for agonist and antagonist activity against a panel of GPCRs commonly associated with psychoactive effects.

  • Functional Assay Development: To develop a robust functional assay for the most promising target identified in the screening phase.

  • Mechanism of Action Studies: To elucidate the downstream signaling pathways activated by the compound.

Experimental Protocols

Protocol 1: Analytical Characterization

Objective: To verify the identity and purity of the compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the compound in methanol to a final concentration of 1 mg/mL.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize an LC system coupled to a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap instrument for accurate mass determination.[2]

    • This will confirm the molecular weight and provide fragmentation data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to confirm the chemical structure.

Data Presentation:

Analytical Method Parameter Result
HPLCPurity (%)
LC-MS[M+H]+ (Observed)
[M+H]+ (Calculated)
1H NMRChemical Shifts (ppm)
13C NMRChemical Shifts (ppm)
Protocol 2: In-vitro Metabolic Stability

Objective: To assess the metabolic stability of the compound in human liver microsomes.

Methodology:

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM).

    • Incubate at 37°C and collect aliquots at various time points (0, 5, 15, 30, 60 minutes).

  • Sample Processing:

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • In vitro and in vivo studies in mammalian model systems are recommended to better understand how a novel psychoactive substance (NPS) affects metabolism and to complete toxicological profiling.[2]

Data Presentation:

Time (min) Compound Concentration (µM) % Remaining
0100
5
15
30
60
Calculated Half-life (t1/2)
Protocol 3: GPCR Activity Screening (Calcium Mobilization Assay)

Objective: To screen for agonist and antagonist activity at a panel of GPCRs.

Methodology: This protocol is adapted from fluorescence-based calcium mobilization assays.[3]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect cells with a plasmid encoding the GPCR of interest and a promiscuous Gα-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.[3]

  • Cell Plating:

    • Plate the transfected cells into 96-well or 384-well black, clear-bottom plates.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]

  • Compound Addition and Signal Detection:

    • Agonist Mode: Add the test compound at various concentrations and measure the fluorescence signal using a plate reader (e.g., FLIPR or FlexStation).

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist for the receptor and measure the fluorescence signal.

  • Data Analysis:

    • Calculate the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.

Data Presentation:

GPCR Target Agonist EC50 (µM) Antagonist IC50 (µM)
Dopamine D2
Serotonin 5-HT2A
Cannabinoid CB1
Mu-Opioid
...

Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: Biological Screening cluster_phase3 Phase 3: Mechanism of Action compound Compound Procurement This compound analytical Analytical Characterization (HPLC, LC-MS, NMR) compound->analytical metabolism In-vitro Metabolism (Human Liver Microsomes) analytical->metabolism gpcr_screening GPCR Panel Screening (Calcium Mobilization Assay) metabolism->gpcr_screening hit_id Hit Identification gpcr_screening->hit_id functional_assay Functional Assay Development (e.g., cAMP, IP-One) hit_id->functional_assay pathway_analysis Downstream Signaling Pathway Analysis functional_assay->pathway_analysis

Caption: Overall experimental workflow for the characterization of the test compound.

GPCR Signaling Pathway (Gq)

Gq_signaling_pathway compound This compound receptor Gq-Coupled GPCR compound->receptor Binds g_protein Gαq/Gβγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.

Antagonist Assay Workflow

antagonist_assay_workflow start Start: Cells expressing target GPCR pre_incubation Pre-incubate with This compound start->pre_incubation agonist_addition Add known agonist pre_incubation->agonist_addition signal_measurement Measure downstream signal (e.g., Calcium flux) agonist_addition->signal_measurement data_analysis Analyze for inhibition signal_measurement->data_analysis end End: Determine IC50 data_analysis->end

References

Preparation and Application of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the preparation of solutions containing (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a compound of interest for researchers in drug development and chemical synthesis. Due to a lack of empirically determined solubility data in publicly available literature, this guide outlines a systematic approach to solvent selection and solution preparation. Additionally, it presents a generalized workflow for the application of this compound in experimental settings, based on common practices for novel chemical entities. Safety protocols, based on the available Safety Data Sheet (SDS), are emphasized throughout.

Introduction

This compound is a chemical compound with potential applications in various research fields. The effective use of this compound in experimental assays necessitates the preparation of well-characterized and stable solutions. This document provides a framework for the preparation and handling of such solutions for research purposes.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

PropertyValueReference
CAS Number 401589-03-5[1]
Molecular Formula C₁₃H₁₈N₂O[1]
Molecular Weight 218.30 g/mol [1]
Appearance Not specified (likely a solid)
Water Solubility No data available[1]

Safety and Handling

According to the Safety Data Sheet, this compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Use of a chemical fume hood to avoid inhalation of dust or aerosols.[1]

For detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.

Experimental Protocols

Solubility Determination Protocol

Given the absence of published solubility data, a preliminary solubility test is the first critical step before preparing stock solutions. This protocol outlines a method for determining an appropriate solvent.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Water)

  • Vortex mixer

  • Small, clear vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate vials.

  • To each vial, add a measured volume of a single solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10-50 mg/mL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. The solution should be clear with no visible particulates.

  • If the compound does not dissolve, add an additional measured volume of the solvent (e.g., another 100 µL) and repeat the vortexing and observation steps.

  • Continue this process until the compound is fully dissolved or it becomes apparent that it is poorly soluble in that solvent.

  • Record the approximate concentration at which the compound dissolves for each solvent tested.

  • Choose the solvent that dissolves the compound at the highest concentration and is compatible with your downstream experiments. For biological assays, DMSO is a common first choice for initial stock solutions.

The following diagram illustrates the workflow for this solubility testing protocol.

G Solvent Solubility Test Workflow cluster_start Preparation cluster_testing Solvent Testing cluster_outcome Results cluster_end Conclusion start Weigh Compound into Vials add_solvent Add Measured Volume of Solvent start->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe dissolved Compound Dissolved Record Concentration observe->dissolved Yes not_dissolved Compound Not Dissolved observe->not_dissolved No select_solvent Select Optimal Solvent for Stock Solution dissolved->select_solvent add_more_solvent Add More Solvent not_dissolved->add_more_solvent add_more_solvent->vortex

Caption: Workflow for determining the optimal solvent.

Stock Solution Preparation Protocol

Once a suitable solvent has been identified, a concentrated stock solution can be prepared. This protocol assumes DMSO as the solvent, as is common for many organic compounds intended for biological screening.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile, amber glass vial or a polypropylene tube

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • In a chemical fume hood, weigh the desired amount of this compound into the storage vial. For example, to prepare a 10 mM stock solution from 2.183 mg of the compound, you would add 1 mL of DMSO.

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but check for compound stability at elevated temperatures.

  • Once dissolved, the stock solution should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

The logical flow for preparing a stock solution is depicted below.

G Stock Solution Preparation weigh Weigh Compound in Fume Hood add_solvent Add Calculated Volume of DMSO weigh->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve check_dissolution Ensure Complete Dissolution dissolve->check_dissolution aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store

Caption: Protocol for preparing a concentrated stock solution.

Application Notes

While specific biological activities for this compound are not yet reported in the literature, compounds with similar structural motifs (aminophenyl, piperidine) are common in medicinal chemistry and drug discovery. They have been investigated for a wide range of biological targets. Therefore, a primary application of this compound would be in screening assays to determine its biological function.

A general workflow for screening a novel compound is as follows:

  • Primary Screening: The compound is tested at one or a few high concentrations against a panel of biological targets (e.g., enzymes, receptors, cell lines) to identify any "hits."

  • Dose-Response (Potency) Determination: For any identified hits, the compound is tested across a range of concentrations to determine its potency (e.g., IC₅₀ or EC₅₀).

  • Selectivity Profiling: The compound is tested against related targets to determine its selectivity.

  • Mechanism of Action Studies: Further experiments are designed to elucidate how the compound exerts its biological effect.

Working solutions for these assays are typically prepared by diluting the concentrated stock solution in an appropriate assay buffer. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough (typically <0.5%) to not affect the biological system.

The following diagram illustrates the relationship between solution preparation and experimental application.

G From Compound to Data compound Solid Compound stock_solution Concentrated Stock (e.g., 10 mM in DMSO) compound->stock_solution Dissolve working_solution Working Solutions (Diluted in Assay Buffer) stock_solution->working_solution Dilute assay Biological Assay (e.g., Cell-based, Enzyme) working_solution->assay Test data Data Analysis (e.g., IC50, EC50) assay->data Measure

Caption: Relationship between solution prep and assays.

Conclusion

The successful use of this compound in research hinges on the careful and systematic preparation of solutions. Due to the current lack of available data, researchers must begin by determining the solubility of the compound in various solvents. Adherence to strict safety protocols is paramount throughout the handling and preparation process. The protocols and workflows provided in this document offer a foundational guide for scientists and drug development professionals to effectively utilize this compound in their experimental endeavors.

References

Application Notes and Protocols for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as an illustrative example for research purposes. As of the date of this document, there is no publicly available data confirming the biological activity of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone as a PARP inhibitor. The proposed mechanism of action and experimental data are hypothetical and based on the established characteristics of known PARP inhibitors.

Introduction

This compound, hereafter referred to as Compound X, is a novel small molecule with structural motifs suggestive of potential activity as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are critical components of the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP in cells with deficient homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, a concept known as synthetic lethality.[2][3] This targeted approach has been successfully exploited in cancer therapy.[3]

These application notes provide detailed protocols for characterizing the potential of Compound X as a PARP inhibitor using both biochemical and cell-based assays. The described methodologies aim to determine its enzymatic inhibitory activity and its selective cytotoxicity towards cancer cells with HR deficiencies.

Hypothetical Mechanism of Action: Synthetic Lethality

In healthy cells, DNA single-strand breaks are efficiently repaired by the PARP-mediated base excision repair pathway. If PARP is inhibited by a compound like Compound X, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. In cells with a functional homologous recombination pathway, these double-strand breaks can still be repaired. However, in cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination pathway is compromised. The simultaneous inhibition of PARP and the inherent defect in homologous recombination leads to an accumulation of unrepaired double-strand breaks, genomic instability, and ultimately, cell death.[2][3]

G cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-mediated Base Excision Repair (BER) cluster_2 Homologous Recombination (HR) Repair cluster_3 Cell Fate SSB SSB PARP PARP1/2 SSB->PARP activates DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse BER BER Pathway PARP->BER recruits Repair_SSB SSB Repair BER->Repair_SSB Viability Cell Viability Repair_SSB->Viability BRCA BRCA1/2 HR HR Pathway BRCA->HR Repair_DSB DSB Repair HR->Repair_DSB Repair_DSB->Viability Apoptosis Apoptosis CompoundX Compound X (Putative PARP Inhibitor) CompoundX->PARP inhibits DSB->BRCA activates DSB->Apoptosis Unrepaired Damage

Caption: Proposed mechanism of synthetic lethality.

Quantitative Data Summary

The following tables present hypothetical data for Compound X, illustrating the expected outcomes from the described experimental protocols.

Table 1: In Vitro PARP1 Enzymatic Inhibition

CompoundIC50 (nM)
Compound X15.2
Olaparib5.8
Veliparib4.5

IC50 values represent the concentration of the inhibitor required to reduce PARP1 enzymatic activity by 50%. Data are representative of a typical in vitro ELISA-based assay.

Table 2: Cell Viability (MTT Assay) after 72-hour treatment

Cell LineBRCA StatusCompound X IC50 (µM)Olaparib IC50 (µM)
CAPAN-1BRCA2 mutant0.80.5
MDA-MB-436BRCA1 mutant1.20.9
MCF-7BRCA WT> 50> 25
BxPC-3BRCA WT> 50> 25

IC50 values represent the concentration of the compound required to reduce cell viability by 50%. The increased potency in BRCA-mutant cell lines is indicative of a synthetic lethal effect.

Experimental Protocols

Protocol 1: In Vitro PARP1 Activity Assay (ELISA-based)

This protocol describes a method to measure the direct inhibitory effect of Compound X on the enzymatic activity of PARP1. The assay quantifies the amount of poly(ADP-ribose) (PAR) deposited onto immobilized histone proteins.[4][5]

G start Start plate Coat 96-well plate with histone proteins start->plate wash1 Wash wells plate->wash1 add_reagents Add PARP1 enzyme, biotinylated NAD+, and Compound X dilutions wash1->add_reagents incubate1 Incubate at RT for 1 hour add_reagents->incubate1 wash2 Wash wells incubate1->wash2 add_strep_hrp Add Streptavidin-HRP wash2->add_strep_hrp incubate2 Incubate at RT for 1 hour add_strep_hrp->incubate2 wash3 Wash wells incubate2->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate3 Incubate in dark for 15-30 mins add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read absorbance at 450 nm add_stop->read end End read->end

Caption: Workflow for the PARP1 enzymatic activity assay.

Materials:

  • 96-well microplate coated with histones

  • Recombinant human PARP1 enzyme

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • 20X PARP Assay Buffer

  • 10X Biotinylated NAD+

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the 20X PARP Assay Buffer to 1X with distilled water. Prepare a series of dilutions of Compound X and the positive control in 1X PARP Assay Buffer. The final DMSO concentration should be kept below 0.5%.

  • Reaction Setup: To the histone-coated wells, add 25 µL of the diluted compounds or vehicle control (for no-inhibition and no-enzyme controls).

  • Enzyme Addition: Add 25 µL of diluted PARP1 enzyme to all wells except the no-enzyme control.

  • Reaction Initiation: Add 50 µL of the biotinylated NAD+ solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Signal Development: Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (no-enzyme control) from all other readings. Calculate the percentage of inhibition for each concentration of Compound X relative to the vehicle control. Plot the percent inhibition against the log concentration of Compound X and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT)

This protocol is designed to assess the cytotoxic effects of Compound X on cancer cell lines with varying BRCA status, thereby evaluating its potential for inducing synthetic lethality. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][6][7]

G start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (allow attachment) seed_cells->incubate1 treat_cells Treat cells with serial dilutions of Compound X incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize incubate4 Incubate for 2-4 hours in the dark with shaking solubilize->incubate4 read Read absorbance at 570 nm incubate4->read end End read->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and high-yielding method is the reaction of isatoic anhydride with 4-methylpiperidine. This approach is often favored for its simplicity, mild reaction conditions, and the generation of carbon dioxide as the only byproduct, which simplifies purification.[1][2] Patents have reported yields of over 90% for analogous syntheses of N-substituted-2-aminobenzamides using this method.[3]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are isatoic anhydride and 4-methylpiperidine. It is crucial to use high-purity reagents to ensure a high yield and minimize side reactions.

Q3: What are the expected yield ranges for this synthesis?

A3: Based on similar reactions involving the aminolysis of isatoic anhydride, yields for the synthesis of this compound are expected to be in the range of good to excellent, potentially exceeding 90% under optimized conditions.[1][3]

Q4: What are the common side reactions to be aware of?

A4: The primary side reaction of concern is the thermal decomposition of isatoic anhydride at elevated temperatures, which can lead to byproducts and reduce the overall yield.[3] Additionally, the presence of water can lead to the hydrolysis of isatoic anhydride to 2-aminobenzoic acid, which may not react as efficiently under the same conditions.

Q5: How is the product typically purified?

A5: Purification can often be achieved through simple filtration and washing of the product if it precipitates from the reaction mixture. Recrystallization from a suitable solvent system (e.g., ethanol/water or benzene) is also a common method to obtain a high-purity product.[1] For less pure samples, column chromatography may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in isatoic anhydride or 4-methylpiperidine can interfere with the reaction. 2. Suboptimal reaction temperature: If the temperature is too low, the reaction may be too slow. If it is too high, isatoic anhydride can decompose.[3] 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. Presence of moisture: Water can hydrolyze isatoic anhydride.1. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Optimize the reaction temperature. A gentle warming to 50-80°C is often sufficient.[3] Monitor the reaction progress by TLC or LC-MS. 3. Use a slight excess of the amine (4-methylpiperidine) (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the isatoic anhydride. 4. Ensure all glassware is dry and use anhydrous solvents if the reaction is performed in a solvent.
Formation of Multiple Products (Visible on TLC/LC-MS) 1. Decomposition of isatoic anhydride: As mentioned, high temperatures can lead to degradation products.[3] 2. Side reactions of the product: The product itself might undergo further reactions under harsh conditions.1. Maintain a controlled and moderate reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the reaction solvent: This can make precipitation and filtration difficult. 2. Oily product formation: The product may not crystallize easily.1. If the product is soluble, remove the reaction solvent under reduced pressure. The residue can then be triturated with a non-polar solvent to induce precipitation, or purified by column chromatography. 2. If an oil is obtained, try dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Experimental Protocols

Key Experiment: Synthesis of this compound from Isatoic Anhydride

This protocol is a generalized procedure based on the successful synthesis of similar 2-aminobenzamides.[1][3]

Materials:

  • Isatoic anhydride (1.0 equivalent)

  • 4-methylpiperidine (1.1 equivalents)

  • Solvent (e.g., water, ethanol, or a mixture thereof)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add isatoic anhydride (1.0 equivalent) and the chosen solvent.

  • Begin stirring the suspension.

  • Slowly add 4-methylpiperidine (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to a gentle reflux (typically 50-80°C) and monitor the evolution of carbon dioxide.

  • Continue heating and stirring for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system.

  • Dry the purified product under vacuum to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents Combine Isatoic Anhydride and 4-Methylpiperidine start->reagents reaction Heat and Stir (50-80°C, 1-3h) reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Cool to Room Temperature monitoring->workup Reaction Complete isolation Product Isolation workup->isolation purification Purification isolation->purification characterization Characterization (NMR, MS, MP) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_temp Review Reaction Temperature start->check_temp check_stoichiometry Confirm Stoichiometry start->check_stoichiometry check_moisture Assess for Moisture Contamination start->check_moisture impure_reagents Use Purified Reagents check_reagents->impure_reagents Impurities Found optimize_temp Optimize Temperature (e.g., 50-80°C) check_temp->optimize_temp Suboptimal adjust_stoichiometry Use Slight Excess of Amine check_stoichiometry->adjust_stoichiometry Incorrect use_dry_conditions Use Anhydrous Conditions check_moisture->use_dry_conditions Suspected rerun Re-run Experiment impure_reagents->rerun optimize_temp->rerun adjust_stoichiometry->rerun use_dry_conditions->rerun

Caption: A troubleshooting decision tree for addressing low synthesis yield.

References

Technical Support Center: Purification of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, providing potential causes and solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during extraction or washing steps. - Co-elution with impurities during column chromatography. - Product too soluble in the recrystallization solvent.- Monitor the reaction by TLC to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent loss of the basic product. - Optimize the solvent system for column chromatography to achieve better separation. - Choose a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a solvent/anti-solvent system.
Persistent Colored Impurities - Formation of colored byproducts due to high reaction temperatures or air oxidation. - Presence of highly polar, colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider a charcoal treatment of the crude product solution before crystallization. - Use a polar solvent system during column chromatography to retain highly polar impurities on the column.
Product Fails to Crystallize - Presence of significant impurities inhibiting crystal lattice formation. - The compound is an oil at room temperature. - Inappropriate recrystallization solvent.- First, purify the crude product by column chromatography to remove major impurities. - If the product is an oil, purification by chromatography is the primary method. - Systematically screen for a suitable recrystallization solvent or solvent mixture. Good starting points include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
Multiple Spots on TLC After Purification - Incomplete separation during column chromatography. - Decomposition of the product on silica gel. - Contamination during workup.- Optimize the mobile phase for column chromatography; a less polar solvent system may improve separation. - Deactivate the silica gel with a small percentage of triethylamine in the eluent to prevent streaking and decomposition of the basic compound. - Ensure all glassware is clean and solvents are pure.
Oily Product from Column Chromatography - Residual high-boiling point solvent from chromatography. - The product itself is a low-melting solid or an oil.- Dry the product under high vacuum for an extended period. - If the product is inherently an oil, crystallization may not be feasible. Confirm the purity by analytical methods like HPLC and NMR.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: The most common and direct synthesis involves the reaction of isatoic anhydride with 4-methylpiperidine. This reaction typically proceeds by nucleophilic attack of the amine on the anhydride, followed by the loss of carbon dioxide.

Likely Impurities:

  • Unreacted Starting Materials: Isatoic anhydride and 4-methylpiperidine.

  • Hydrolysis Products: Anthranilic acid, formed from the reaction of isatoic anhydride with any moisture present.

  • Byproducts: N-(2-carboxyphenyl)-4-methylpiperidine-1-carboxamide can form if the reaction does not go to completion with the loss of CO2. Diacylated products are also a possibility if the reaction conditions are not well-controlled.

Experimental Protocols

Column Chromatography Purification

This protocol is a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with a non

Technical Support Center: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2][3] Several suppliers recommend refrigeration at 2-8°C.[1][4] The container should be tightly sealed and, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[1]

Q2: I've observed a color change in my sample of this compound. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, can indicate degradation of the compound. This is likely due to oxidation of the aminophenyl group. Exposure to air (oxygen) and light can accelerate this process. It is crucial to store the compound under an inert atmosphere and protected from light to minimize oxidative degradation.

Q3: My experimental results are inconsistent when using this compound. Could this be a stability issue?

A3: Yes, inconsistent results are a common symptom of compound instability. If the compound degrades over the course of an experiment, its effective concentration will change, leading to poor reproducibility. It is advisable to prepare fresh solutions for each experiment and to monitor the purity of the stock solution regularly using techniques like HPLC.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathways for this molecule are likely to be oxidation of the aniline (2-aminophenyl) moiety and hydrolysis of the methanone (ketone) or the amide bond within the piperidine ring structure under certain conditions. The presence of the primary amine makes the phenyl ring susceptible to oxidation, which can be catalyzed by light and trace metals. While ketones are generally stable to hydrolysis, the overall structure could be susceptible under strong acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Sample degradation.- Analyze a freshly prepared sample. - Compare the chromatogram to a reference standard. - If new peaks persist, consider potential degradation products from hydrolysis or oxidation.
Reduced potency or activity in biological assays Compound degradation leading to a lower concentration of the active molecule.- Use freshly prepared solutions for all assays. - Quantify the concentration of the stock solution before each experiment using a validated analytical method. - Evaluate the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, pH).
Poor solubility or precipitation of the compound in solution Formation of insoluble degradation products or use of an inappropriate solvent.- Confirm the appropriate solvent for your desired concentration. - Filter the solution before use. - If degradation is suspected, store solutions at a lower temperature and for shorter periods.
Visible changes in the physical appearance of the solid compound (e.g., clumping, discoloration) Absorption of moisture or chemical degradation.- Store the solid compound in a desiccator. - Handle the compound in a low-humidity environment. - If discoloration is observed, this is a strong indicator of degradation, and a fresh batch of the compound should be used.

Stability Data (Illustrative Examples)

The following tables provide illustrative data on the stability of a compound analogous to this compound under various stress conditions. Note: This is generalized data and may not be representative of the actual compound.

Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours

SolventPurity by HPLC (%)Appearance
DMSO99.5Colorless solution
Ethanol98.8Colorless solution
Acetonitrile99.2Colorless solution
Water (pH 7.0)97.5Slight yellow tint

Table 2: pH Stability in Aqueous Solution at 37°C for 48 hours

pHPurity by HPLC (%)Potential Degradation Products
3.0 (Acidic)92.1Hydrolysis products
7.0 (Neutral)98.5Minor oxidative products
9.0 (Basic)94.3Hydrolysis and oxidative products

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram for the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products and pathways.

  • Procedure:

    • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • After each stress condition, analyze the samples by HPLC or LC-MS to identify and quantify the remaining parent compound and any new peaks corresponding to degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidized Products (e.g., quinone-imine) parent->oxidation O2, Light hydrolysis Hydrolysis Products (e.g., 2-aminobenzoic acid and 4-methylpiperidine) parent->hydrolysis H2O, Acid/Base

Caption: Potential degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Instability start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Cool, Dark, Dry, Inert Gas) start->check_storage prepare_fresh Prepare Fresh Stock and Working Solutions check_storage->prepare_fresh purity_analysis Analyze Purity by HPLC prepare_fresh->purity_analysis degraded Purity < 95% or Unexpected Peaks? purity_analysis->degraded new_batch Obtain a New Batch of Compound degraded->new_batch Yes re_evaluate Re-evaluate Experimental Protocol (e.g., solvent, buffer stability) degraded->re_evaluate No new_batch->prepare_fresh continue_exp Proceed with Experiment re_evaluate->continue_exp

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Degradation of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. The information is designed to help anticipate and address potential degradation issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors. The most common include pH, temperature, light exposure, and the presence of oxidizing agents.[1] The molecule possesses functional groups, such as an amide and an aromatic amine, which are susceptible to hydrolysis and oxidation, respectively.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, two primary degradation pathways are plausible:

  • Hydrolysis: The amide bond can be hydrolyzed, especially under acidic or basic conditions, to yield 2-aminobenzoic acid and 4-methylpiperidine.[2][3][4]

  • Oxidation: The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents.

Q3: How can I monitor the degradation of my compound during an experiment?

A3: The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a PDA or Mass Spectrometric (MS) detector.[5] This will allow you to separate the parent compound from its degradation products and quantify their formation over time.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in a tightly sealed container to minimize exposure to air.[6] The choice of solvent and buffer system is also critical and should be optimized for stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in solution color (e.g., yellowing or browning) Oxidation of the aminophenyl group.1. Prepare solutions fresh, just before use. 2. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect solutions from light by using amber vials or covering containers with aluminum foil. 4. Consider the addition of an antioxidant if compatible with the experimental system.
Appearance of new peaks in chromatogram Chemical degradation of the compound.1. Identify the degradation products using LC-MS/MS analysis.[5] 2. Evaluate the stability of the compound under your specific experimental conditions (pH, temperature, solvent). 3. Adjust experimental parameters to minimize degradation (e.g., use a different buffer, lower the temperature).
Decrease in the main compound peak area over time Degradation of the parent compound.1. Perform a time-course stability study to determine the rate of degradation. 2. Ensure proper storage conditions are maintained throughout the experiment.[6] 3. Re-evaluate the suitability of the chosen solvent and pH.
Inconsistent or non-reproducible experimental results Uncontrolled degradation of the compound.1. Implement strict protocols for solution preparation and storage. 2. Routinely check the purity of the stock and working solutions using a validated analytical method. 3. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Acidic Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC-UV/MS.

  • Alkaline Hydrolysis:

    • Prepare a solution of the compound as in step 1a.

    • Add an equal volume of 0.1 M NaOH.

    • Follow the incubation and analysis steps as in 1c and 1d, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound as in step 1a.

    • Add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze aliquots at specified time points by HPLC-UV/MS.

  • Photodegradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Expose the solution to a controlled light source (e.g., a photostability chamber with a UV lamp).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at specified time points by HPLC-UV/MS.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify the parent compound and its degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector and a Mass Spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C Detection Wavelength: 254 nm and monitor for other wavelengths based on the UV spectra of potential degradation products.

Visualizations

G General Workflow for Investigating Compound Degradation cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Characterization cluster_3 Solution & Mitigation A Inconsistent Experimental Results or Observation of Unknown Peaks B Perform Forced Degradation Study (Acid, Base, Oxidation, Light) A->B Start Investigation C Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC-MS) B->C D Analyze Stressed Samples C->D E Identify & Characterize Degradation Products D->E F Determine Degradation Pathway E->F G Optimize Storage & Experimental Conditions (pH, Temp, Solvent, Light Protection) F->G H Implement Routine Quality Control Checks G->H

Caption: Workflow for troubleshooting the degradation of a chemical compound.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound Hydrolysis_Product_1 2-Aminobenzoic Acid Parent->Hydrolysis_Product_1 H₂O / H⁺ or OH⁻ Hydrolysis_Product_2 4-Methylpiperidine Parent->Hydrolysis_Product_2 H₂O / H⁺ or OH⁻ Oxidation_Products Various Oxidized Products (e.g., quinone-imine derivatives) Parent->Oxidation_Products [O] / Light

Caption: Plausible degradation pathways for the target molecule.

References

Technical Support Center: Overcoming Solubility Challenges with (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer. What is happening?

A1: This is a common issue known as "solvent shock."[1] this compound is likely much less soluble in your aqueous assay buffer than in the highly organic DMSO stock solution. The rapid change in solvent polarity upon dilution causes the compound to crash out of solution.[1] Several factors can contribute to this, including the compound's intrinsic physicochemical properties, its concentration exceeding the solubility limit in the final buffer, and temperature changes.[1]

Q2: What is the maximum recommended concentration of DMSO in my final assay?

A2: As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, typically below 1% (v/v). For particularly sensitive cell-based assays, it is advisable to keep the concentration even lower, for instance, below 0.1%.[2] High concentrations of DMSO can not only lead to compound precipitation but may also impact the biological activity of cells and proteins.[2]

Q3: Is it acceptable to proceed with an experiment if I see a visible precipitate?

A3: No, it is strongly advised not to use a solution with a visible precipitate. The presence of solid particles indicates that the actual concentration of the dissolved compound is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results.[1]

Q4: How can I determine the aqueous solubility of my compound?

A4: A straightforward method to visually assess solubility is to prepare serial dilutions of your compound in the intended aqueous buffer.[2] This can be done in a microplate, allowing for visual inspection for any signs of cloudiness or solid particles against a dark background.[2] For more precise and quantitative measurements, techniques such as nephelometry, which measures light scattering, can be employed.[2] Alternatively, a plate reader can measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity.[2]

Q5: Can additives like detergents or cyclodextrins help prevent precipitation?

A5: Yes, in some instances, the addition of a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at concentrations between 0.001% and 0.01%), can aid in solubilizing compounds and preventing their aggregation.[2] Cyclodextrins are another class of excipients that can be used to enhance the solubility of poorly soluble drugs by forming inclusion complexes.[2][3] However, it is crucial to first validate that any additive does not interfere with your specific assay.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer

This is a frequent challenge when a concentrated stock solution of a lipophilic compound in an organic solvent like DMSO is diluted into an aqueous medium.[1]

Potential Cause Recommended Solution Rationale
High Supersaturation Decrease the final concentration of the compound in the assay.[2]The compound will remain in solution if its concentration is below its solubility limit in the final buffer.
Rapid Solvent Shift Employ a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[2]A gradual change in solvent polarity can prevent the compound from precipitating out of solution.[2]
Low Kinetic Solubility Increase the mixing energy upon dilution by vortexing or rapid pipetting.[2]Improved mixing can help to keep the compound in a solubilized state for a longer duration.[2]
Issue 2: Compound Precipitates Over the Course of the Assay

Precipitation can also occur over time, even if the solution is initially clear.

Potential Cause Recommended Solution Rationale
Thermodynamic Insolubility Lower the compound concentration.[2]The compound will remain soluble throughout the assay if its concentration is below its thermodynamic solubility limit.[2]
Temperature Fluctuations Ensure all assay components and the environment are maintained at a constant, controlled temperature.[2]Stable temperature conditions prevent temperature-induced changes in solubility.[2]
Compound Instability Assess the stability of the compound in the assay buffer over the time course of the experiment.[2]If the compound is degrading, the degradation products may be less soluble. A shorter assay incubation time might be necessary.[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous assay buffer of choice

  • 96-well clear-bottom microplate

  • Microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[2]

  • Preparation of Assay Buffer Dilutions: In a 96-well clear-bottom plate, add the appropriate volume of assay buffer to each well.[2]

  • Compound Addition: Add a small volume of the compound stock solution to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[2]

  • Incubation: Incubate the plate at the desired assay temperature for a set period (e.g., 1 hour).[2]

  • Measurement: Measure the absorbance of each well at a wavelength outside the compound's absorbance spectrum (e.g., 600 nm) using a microplate reader.[2]

  • Analysis: An increase in absorbance at this wavelength is indicative of the formation of a precipitate.[2] The highest concentration that does not show a significant increase in absorbance can be considered the kinetic solubility under these conditions.

Protocol 2: Co-Solvent Tolerance Evaluation

This protocol helps determine the highest concentration of a co-solvent (e.g., DMSO) that can be used in an assay without significantly affecting the activity of the biological system (e.g., enzyme, cells).

Materials:

  • Biological component (e.g., enzyme stock solution)

  • Substrate stock solution

  • Assay buffer

  • 100% co-solvent (e.g., DMSO)

Procedure:

  • Set up Reactions: Prepare a series of reaction tubes or wells with increasing concentrations of the co-solvent.

  • Initiate and Measure: Initiate the reaction by adding the substrate. Measure the biological activity according to your specific assay protocol.

  • Analyze Data: Plot the biological activity (as a percentage of the control without co-solvent) against the co-solvent concentration. The highest concentration that does not cause a significant drop in activity (e.g., maintains >90% activity) is the maximum tolerated co-solvent concentration.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing solubility issues.

G Troubleshooting Immediate Precipitation A Precipitation observed immediately upon dilution B Is the final concentration above the expected solubility limit? A->B C Decrease final concentration B->C Yes F Still precipitating? B->F No D Try serial dilution (e.g., via an intermediate solvent) E Increase mixing energy (vortexing, rapid pipetting) D->E F->D

Caption: Workflow for addressing immediate compound precipitation.

G Troubleshooting Precipitation Over Time A Precipitation observed during the assay B Is the assay temperature stable? A->B C Ensure constant temperature B->C No D Is the compound stable in the assay buffer over time? B->D Yes E Assess compound stability. Consider shorter incubation. D->E No F Lower the compound concentration D->F Yes

Caption: Workflow for addressing precipitation that occurs over time.

References

Technical Support Center: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. The following sections address common side reactions, potential impurities, and strategies to optimize the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The most prevalent side products arise from the high reactivity of the 2-aminobenzamide core structure. The primary side reaction is intramolecular cyclization, leading to the formation of quinazolinone derivatives. If isatoic anhydride is used as a starting material, other impurities such as ureido acids can also be formed.

Q2: How are these quinazolinone side products formed?

Quinazolinone formation typically occurs when the 2-aminobenzamide intermediate reacts with an aldehyde or ketone impurity. The reaction proceeds via the formation of an imine, which then undergoes intramolecular cyclization to yield a 2,3-dihydroquinazolin-4(1H)-one.[1][2] Subsequent oxidation can lead to the fully aromatic quinazolinone.

Q3: What are the likely sources of the aldehyde or ketone impurities?

These impurities can be introduced through several pathways:

  • Contaminated Reagents: Solvents or starting materials may contain trace amounts of aldehydes or ketones.

  • In-situ Formation: Oxidation of alcohol solvents or starting materials can generate aldehydes. For instance, the use of methanol as a solvent in the presence of a copper catalyst can lead to the formation of formaldehyde, which then reacts with the 2-aminobenzamide.[2]

  • Degradation: Degradation of starting materials or intermediates under the reaction conditions.

Q4: If I use isatoic anhydride and 4-methylpiperidine to synthesize the target molecule, what specific side products should I look out for?

When reacting isatoic anhydride with an amine like 4-methylpiperidine, two main reaction pathways can lead to side products:

  • Attack at the C2 Carbonyl: Sterically hindered amines can preferentially attack the less hindered C2 carbonyl group of isatoic anhydride, leading to the formation of a ureido acid, specifically 2-(carboxy)phenyl)-N-(4-methylpiperidine-1-carbonyl)amine.[3]

  • Self-Condensation: Isatoic anhydride can react with itself to form anthranoylanthranilic acid as a byproduct.[3]

Q5: How can I minimize the formation of these side products?

Minimizing side product formation involves careful control of reaction conditions and purification of starting materials. Key strategies include:

  • Use of High-Purity Reagents: Ensure all solvents and starting materials are free from aldehyde, ketone, and oxidizing agent contamination.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor side reactions, which may have a higher activation energy than the desired reaction.

  • Protecting Groups: In some cases, protection of the aniline nitrogen can prevent cyclization.[4][5]

  • High Dilution: For intramolecular cyclization, performing the reaction under high dilution conditions can favor the desired intermolecular reaction between the two starting materials.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of desired product and presence of a major, less polar impurity by TLC/LC-MS. Intramolecular cyclization to form a quinazolinone derivative.1. Analyze starting materials and solvents for aldehyde/ketone impurities. 2. Purify solvents and reagents if necessary. 3. Run the reaction under an inert atmosphere. 4. Consider lowering the reaction temperature.
Presence of a highly polar, water-soluble impurity when using isatoic anhydride. Formation of a ureido acid side product.1. Optimize the molar ratio of 4-methylpiperidine to isatoic anhydride. 2. Control the reaction temperature and time to favor amide formation. 3. Purify the crude product by recrystallization or chromatography.
Complex mixture of products with multiple unidentified peaks in the chromatogram. Multiple side reactions occurring, possibly due to impure starting materials or harsh reaction conditions.1. Re-evaluate the purity of all starting materials. 2. Screen different solvents and bases. 3. Perform a reaction condition optimization study (e.g., temperature, concentration, reaction time).

Experimental Protocols

Protocol for Identification of Quinazolinone Impurities by LC-MS
  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile/water 1:1).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Fragmentation: Perform MS/MS analysis on the major peaks to confirm their structures.

Visualizations

Reaction_Pathway Isatoic Anhydride Isatoic Anhydride Intermediate_Amine This compound Isatoic Anhydride->Intermediate_Amine Desired Reaction Ureido_Acid Ureido Acid (Side Product) Isatoic Anhydride->Ureido_Acid Side Reaction 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Intermediate_Amine 4-Methylpiperidine->Ureido_Acid Quinazolinone 2,3-Dihydroquinazolin-4(1H)-one (Side Product) Intermediate_Amine->Quinazolinone Intramolecular Cyclization Aldehyde_Ketone Aldehyde/Ketone (Impurity) Aldehyde_Ketone->Quinazolinone

Caption: Reaction scheme showing the desired synthesis and potential side reactions.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Low_Yield Low Yield or Impure Product LCMS_Analysis Analyze by LC-MS/NMR Low_Yield->LCMS_Analysis Identify_Side_Products Identify Side Products LCMS_Analysis->Identify_Side_Products Check_Reagents Check Reagent Purity Identify_Side_Products->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Atmosphere) Identify_Side_Products->Optimize_Conditions Check_Reagents->Optimize_Conditions Purification Improve Purification Optimize_Conditions->Purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound derivatives?

A1: The most common and efficient method is the amide coupling reaction between a 2-aminobenzoic acid derivative and 4-methylpiperidine. This is typically facilitated by a coupling reagent to activate the carboxylic acid.

Q2: Which coupling reagents are recommended for this synthesis?

A2: For sterically hindered or electron-deficient substrates, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to their high reactivity and ability to suppress racemization.[1][2] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), are also a robust and cost-effective option.

Q3: What is the role of a non-nucleophilic base in this reaction?

A3: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA), is crucial. It deprotonates the carboxylic acid to facilitate its activation by the coupling reagent and neutralizes any acidic byproducts formed during the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[3]

Q5: What are the typical purification methods for these derivatives?

A5: Purification is commonly achieved through flash column chromatography on silica gel.[3] The choice of eluent system, often a gradient of ethyl acetate in petroleum ether or hexane, depends on the polarity of the specific derivative.[3] Recrystallization can also be used for further purification of solid products.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the coupling reagent by moisture. 3. The amine is not nucleophilic enough.1. Ensure the use of an appropriate excess of the coupling reagent and base. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction temperature or extend the reaction time. Consider using a more potent coupling reagent like HATU.
Formation of a Major Byproduct with a Mass Corresponding to the Dimer of 2-Aminobenzoic Acid The amino group of one 2-aminobenzoic acid molecule reacts with the activated carboxyl group of another.1. Pre-activate the 2-aminobenzoic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the 4-methylpiperidine. 2. Add the 4-methylpiperidine solution slowly (dropwise) to the activated carboxylic acid. 3. Maintain a low reaction temperature (e.g., 0 °C) to control the rate of side reactions.
Presence of Unreacted Starting Material 1. Insufficient amount of coupling reagent or base. 2. Short reaction time.1. Use a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) and base (e.g., 2-3 equivalents). 2. Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS until the starting material is consumed.
Difficult Purification The product and byproducts have similar polarities.1. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. 2. Consider using a different stationary phase for chromatography if silica gel is not effective. 3. If the product is a solid, attempt recrystallization from a suitable solvent system.

Quantitative Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Reference
HATU NoneDIEADMF85-95[1][2]
EDC HOBtDIEADMF/DCM70-90
PyBOP NoneDIEADMF80-92[1]
Boc₂O DMAPONoneDioxane>85[4]

Yields are generalized from similar amide coupling reactions and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for the synthesis of this compound derivatives, especially with sterically hindered substrates.

Materials:

  • 2-Aminobenzoic acid derivative (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-aminobenzoic acid derivative (1.0 eq) and DIEA (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Slowly add a solution of 4-methylpiperidine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for HATU-Mediated Amide Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Aminobenzoic Acid and DIEA in anhydrous DMF cool Cool to 0 °C start->cool add_hatu Add HATU cool->add_hatu preactivate Pre-activate for 15-30 min add_hatu->preactivate add_amine Add 4-Methylpiperidine preactivate->add_amine react Warm to RT and Stir (2-12 h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Workflow for HATU-mediated amide coupling.

troubleshooting_logic Troubleshooting Low Yield cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions anhydrous Ensure Anhydrous Solvents check_reagents->anhydrous excess Use Slight Excess of Coupling Agent/Base check_reagents->excess temp Adjust Temperature check_conditions->temp time Increase Reaction Time check_conditions->time preactivation Implement Pre-activation Step check_side_reactions->preactivation slow_addition Slowly Add Amine check_side_reactions->slow_addition

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using chromatographic methods.

Issue 1: HPLC - Peak Tailing

Q1: What are the common causes of peak tailing for this compound in HPLC analysis?

Peak tailing is a frequent problem when analyzing basic compounds like aromatic amines and piperidine derivatives.[1] The primary causes can be categorized as either chemical or physical/instrumental.

  • Chemical Causes:

    • Secondary Silanol Interactions: The basic amine groups in the analyte can interact with acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.[1]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, causing peak distortion.

    • Inadequate Buffering: Insufficient buffer concentration can lead to pH instability on the column, contributing to peak tailing.

  • Physical and Instrumental Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Column Voids or Contamination: A void at the column inlet or contamination of the column frit can distort peak shape.

    • Extra-column Dead Volume: Excessive tubing length or large-diameter fittings can cause band broadening.

Q2: How can I troubleshoot and resolve peak tailing for my aromatic amine compound?

A systematic approach is crucial for resolving peak tailing. The following workflow can help identify and address the root cause.

G start Peak Tailing Observed check_ph Adjust Mobile Phase pH (2-3 units below analyte pKa) start->check_ph add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_ph->add_modifier If tailing persists resolve Peak Shape Improved check_ph->resolve Issue Resolved check_column Evaluate Column (Use end-capped or high-purity silica column) add_modifier->check_column If tailing persists add_modifier->resolve Issue Resolved check_overload Check for Column Overload (Dilute sample or reduce injection volume) check_column->check_overload If tailing persists check_column->resolve Issue Resolved check_hardware Inspect System Hardware (Minimize dead volume, check for leaks) check_overload->check_hardware If tailing persists check_overload->resolve Issue Resolved check_hardware->resolve Issue Resolved

Troubleshooting workflow for HPLC peak tailing.

Issue 2: LC-MS - Signal Suppression or Enhancement (Matrix Effects)

Q1: What are matrix effects and why are they a concern for the LC-MS analysis of this compound?

Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[2][3][4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[5][6] Compounds with high polarity and basicity, like the target analyte, can be particularly susceptible to matrix effects.[2][3]

Q2: How can I identify and mitigate matrix effects in my LC-MS analysis?

Identifying and mitigating matrix effects is a critical step in method development and validation.

G start Suspected Matrix Effects post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion Identification matrix_matched_calibrants Analyze Matrix-Matched Calibrants start->matrix_matched_calibrants Quantification sample_prep Optimize Sample Preparation (e.g., SPE, LLE) post_column_infusion->sample_prep Mitigation matrix_matched_calibrants->sample_prep Mitigation stable_isotope_is Use Stable Isotope-Labeled Internal Standard resolve Accurate Quantification Achieved stable_isotope_is->resolve chromatography Modify Chromatographic Conditions (e.g., change gradient, column) sample_prep->chromatography If effects persist sample_prep->resolve If sufficient chromatography->stable_isotope_is For best accuracy chromatography->resolve If sufficient

References

Technical Support Center: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield During Amide Coupling Reaction

Question: I am attempting to synthesize this compound from 2-aminobenzoic acid and 4-methylpiperidine, but I am observing a very low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer: Low yields in amide coupling reactions are a common issue and can often be attributed to reagent quality, reaction conditions, or work-up procedures. Below is a step-by-step guide to troubleshoot this problem.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials - 2-Aminobenzoic Acid: Ensure high purity. Impurities can lead to side reactions. Consider recrystallization if purity is questionable.
- 4-Methylpiperidine: This amine can be hygroscopic and absorb atmospheric CO2. Use a fresh bottle or distill before use.
Ineffective Coupling Reagents - Carbodiimides (e.g., EDC): These are moisture-sensitive and can hydrolyze, rendering them inactive.[1] Use high-quality EDC stored in a desiccator and allow it to warm to room temperature before opening to prevent condensation.[1]
- Activating Agents (e.g., HOBt, HATU): Ensure these are of high purity and stored under appropriate conditions.
Inappropriate Reaction Conditions - Solvent: Use anhydrous solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[1] Water can hydrolyze the activated ester intermediate.
- Temperature: While many amide couplings proceed at room temperature, some may benefit from cooling to 0°C during the addition of reagents to minimize side reactions.
- pH: The reaction mixture should be slightly basic. The presence of an acid scavenger (e.g., a non-nucleophilic base like triethylamine or DIPEA) is crucial to neutralize any acid formed during the reaction, which could protonate the amine starting material.
Side Reactions - Self-condensation of 2-aminobenzoic acid: This can occur, especially at elevated temperatures. Slow addition of the coupling agent can help to minimize this.
- Racemization: If chiral centers are present, the choice of coupling reagent and additives can be critical to prevent loss of stereochemical integrity.

Issue 2: Difficulty in Purifying the Product

Question: I have successfully synthesized the crude this compound, but I am facing challenges in purifying it using column chromatography on silica gel. The compound seems to be streaking or not eluting properly.

Answer: The purification of basic compounds like your target molecule can be challenging on standard silica gel due to interactions between the basic amine groups and the acidic silanol groups on the silica surface.[2] This can lead to poor separation, tailing of peaks, and even product degradation.[2] Here are some strategies to overcome this:

Purification Troubleshooting:

Strategy Detailed Protocol
Mobile Phase Modification - Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase.[2] This will "neutralize" the acidic sites on the silica gel, preventing strong adsorption of your basic compound and leading to better peak shapes.
Alternative Stationary Phases - Amine-Functionalized Silica: Consider using a pre-packed column with an amine-functionalized stationary phase. These are specifically designed for the purification of basic compounds.[2]
- Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic amines.[2]
Alternative Purification Techniques - Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous phase as its hydrochloride salt. The aqueous layer can then be basified (e.g., with 1M NaOH) and the pure product extracted back into an organic solvent.
- Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing amides like this compound is through the coupling of a carboxylic acid (2-aminobenzoic acid) and an amine (4-methylpiperidine) using a coupling agent.

Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?

A2: Always consult the Safety Data Sheet (SDS) for each reagent. In general:

  • Coupling agents (e.g., EDC, HATU): Can be sensitizers and irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • 4-Methylpiperidine: Is a corrosive and flammable liquid. Handle with care in a fume hood.

  • Solvents (e.g., DCM, DMF): Can be hazardous. Use in a well-ventilated area and avoid inhalation or skin contact.

Q3: Which analytical techniques are suitable for characterizing the final product?

A3: A combination of spectroscopic methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 2-aminobenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add 4-methylpiperidine (1.1 equivalents) and triethylamine (1.5 equivalents).

  • Activation: In a separate flask, dissolve a coupling agent such as HATU (1.2 equivalents) in anhydrous DCM.

  • Coupling: Slowly add the HATU solution to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-Aminobenzoic Acid, 4-Methylpiperidine) coupling Amide Coupling (HATU, Et3N, DCM) start->coupling workup Aqueous Work-up coupling->workup crude Crude Product workup->crude chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc + 0.5% Et3N) crude->chromatography analysis Fraction Analysis (TLC) chromatography->analysis pure Pure Product analysis->pure characterization Characterization (NMR, MS, HPLC) pure->characterization

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Tree start Low Yield in Amide Synthesis q1 Check Reagent Quality? start->q1 s1 Use fresh/purified starting materials and anhydrous solvents. q1->s1 No q2 Are Reaction Conditions Optimal? q1->q2 Yes s2 - Add a non-nucleophilic base. - Control temperature (0°C to RT). - Ensure anhydrous conditions. q2->s2 No q3 Is the Coupling Agent Active? q2->q3 Yes s3 Use fresh, high-quality coupling agents stored under inert atmosphere. q3->s3 No

References

Interpreting unexpected results with (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and application of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. Due to the limited publicly available experimental data specifically for this compound, this guide is based on established principles of amide synthesis involving aniline derivatives and general laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most probable synthetic route involves the acylation of an aniline derivative with a piperidine derivative. Specifically, it would likely be synthesized via the reaction of a 2-aminobenzoic acid derivative with 4-methylpiperidine or the reaction of 2-aminobenzoyl chloride with 4-methylpiperidine. The latter is often more efficient as it involves a more reactive acylating agent.

Q2: I am observing a low yield in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Decomposition: The product or starting materials may be unstable under the reaction conditions.

  • Purification losses: Significant amounts of the product may be lost during workup and purification steps.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: When working with aniline derivatives, several side reactions can occur:

  • Diacylation: The aniline nitrogen can potentially be acylated twice, especially if a highly reactive acylating agent is used in excess.

  • Oxidation: Anilines are susceptible to oxidation, which can lead to colored impurities.

  • Self-condensation: Under certain conditions, the starting materials or intermediates may react with themselves.

Troubleshooting Guide

Below is a table summarizing potential issues, their likely causes, and suggested solutions for the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive starting materials.Verify the purity and identity of starting materials (2-aminobenzoic acid derivative, 4-methylpiperidine) using techniques like NMR or melting point analysis.
Ineffective coupling agent (if using a carboxylic acid).Use a more potent coupling agent such as HATU or COMU. Ensure the coupling agent is fresh and has been stored under anhydrous conditions.
Suboptimal reaction temperature.For acylation with an acyl chloride, the reaction may need to be run at a lower temperature (e.g., 0 °C) to control reactivity. For coupling reactions, gentle heating may be required.
Presence of Multiple Spots on TLC Formation of side products (e.g., diacylation, oxidation).Optimize the stoichiometry of reactants. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impure starting materials.Purify starting materials before use.
Product is Difficult to Purify Co-elution of impurities during chromatography.Experiment with different solvent systems for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC.
Oily or non-crystalline product.Try to form a salt of the product (e.g., hydrochloride salt) which may be more crystalline and easier to handle.
Inconsistent Results Between Batches Variability in reagent quality.Source reagents from a reliable supplier and test each new batch.
Inconsistent reaction setup or conditions.Maintain a detailed and consistent experimental protocol. Use calibrated equipment.

Experimental Protocols

General Protocol for Amide Coupling using an Acyl Chloride:

  • Preparation of Acyl Chloride (if starting from carboxylic acid):

    • To a solution of 2-aminobenzoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride, 1.1-1.5 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitor by TLC or IR spectroscopy).

    • Remove the excess chlorinating agent and solvent under reduced pressure. The resulting 2-aminobenzoyl chloride is often used directly in the next step.

  • Amide Formation:

    • Dissolve the crude 2-aminobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 4-methylpiperidine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis Start Experiment Fails (e.g., Low Yield, Impurities) CheckReagents Verify Starting Material Purity and Identity Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry of Reactants and Reagents Start->CheckStoichiometry AnalyzeByproducts Identify Side Products (TLC, LC-MS, NMR) Start->AnalyzeByproducts OptimizePurification Optimize Purification Method Start->OptimizePurification ModifyProtocol Modify Experimental Protocol CheckReagents->ModifyProtocol CheckConditions->ModifyProtocol CheckStoichiometry->ModifyProtocol AnalyzeByproducts->ModifyProtocol Success Successful Synthesis OptimizePurification->Success ModifyProtocol->Success AmideSynthesis General Pathway for Amide Synthesis CarboxylicAcid 2-Aminobenzoic Acid Derivative AcylChloride 2-Aminobenzoyl Chloride CarboxylicAcid->AcylChloride + ChlorinatingAgent Product This compound CarboxylicAcid->Product + Amine + CouplingAgent AcylChloride->Product + Amine + Base Amine 4-Methylpiperidine CouplingAgent Coupling Agent (e.g., HATU) ChlorinatingAgent Chlorinating Agent (e.g., SOCl2) Base Base (e.g., Et3N)

Validation & Comparative

Unveiling the Biological Potential of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activities associated with chemical structures related to (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. While this specific molecule is primarily recognized as a chemical intermediate in synthetic chemistry, its core structural motifs—the aminophenyl group, the 4-methylpiperidine moiety, and the methanone linker—are integral components of various pharmacologically active compounds. This document serves as a resource for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally similar compounds, presenting quantitative data for comparison, and detailing the experimental protocols used for their evaluation.

Comparative Analysis of Biological Activity

The aminophenyl-piperidinyl-methanone scaffold and its analogs have been investigated for their interactions with several key biological targets, primarily within the central nervous system and in the context of oncology. This guide focuses on three of the most prominent targets: Lysine-Specific Demethylase 1 (LSD1), the Sigma-1 Receptor (σ1R), and the 5-Hydroxytryptamine 2A (5-HT2A) Receptor.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its overexpression is implicated in various cancers, making it an attractive therapeutic target. Several inhibitors of LSD1 incorporate piperidine and substituted phenyl moieties, demonstrating the relevance of the core structure of this compound to this target class.

CompoundLSD1 IC50 (µM)Cell-based Potency (Cell Line)Reference Compound
Seclidemstat (SP-2577)0.013Not specified in provided search
Compound 14 (a piperidine-2,6-dione-propanamide hybrid)0.18HepG2 (IC50 = 0.93 µM)Seclidemstat
LTM-1 (a novel LSD1 inhibitor)0.00211MV-4-11 (IC50 = 0.16 µM)GSK2879552
Compound 15u (a triazole-fused pyrimidine derivative)0.049THP-1 (IC50 = 0.45 µM)
Tranylcypromine (TCP)5.6Not specified in provided search
GSK28795520.02453MV-4-11 (IC50 = 1.17 µM)

Table 1: Comparative inhibitory activities of selected compounds against LSD1. Data is compiled from multiple sources to illustrate the range of potencies observed in structurally diverse molecules that share some features with the topic compound.

Sigma-1 Receptor (σ1R) Binding Affinity

The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of neurological and psychiatric disorders. Many high-affinity σ1R ligands feature a piperidine ring, highlighting the potential for aminophenyl-piperidinyl-methanone derivatives to interact with this target.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R/σ1R)
Compound 12c (a trifluoromethyl indazole piperidine analog)0.7Not specified>829 (over D4 receptor)
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) 0.34 - 1.18>52.3High
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) 0.89 - 1.49>52.3High
Compound 11 (a piperidine derivative with a specific lipophilic part)4.4167.915.4
Haloperidol (Reference)High AffinityHigh AffinityLow

Table 2: Comparative binding affinities of selected piperidine-containing compounds for Sigma-1 and Sigma-2 receptors. This table showcases the high affinity and selectivity that can be achieved with piperidine scaffolds.

5-Hydroxytryptamine 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor, a G-protein coupled receptor, is a key target for antipsychotic and antidepressant medications. Antagonists of this receptor often contain aromatic and piperidine moieties. The structural similarity of this compound to known 5-HT2A antagonists suggests this as a potential area of biological activity.

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
M100907 (Volinanserin)3>300>300
Ketanserin2Not specifiedNot specified
Compound 13 (a 5-methyl-5-phenylhydantoin derivative with a 4-phenylpiperazin-1-yl)propyl chain)21 - 2584 (range for series)Not specifiedNot specified
Bivalent Ligand (11-atom linker) ~12 - 24High selectivityHigh selectivity

Table 3: Comparative binding affinities of selected 5-HT2A receptor antagonists. The data highlights the nanomolar potency of compounds containing piperidine or piperazine rings.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed.

LSD1 Inhibition Assay (Biochemical)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against recombinant human LSD1 enzyme.

  • Reagents and Materials : Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red (or a similar HRP substrate), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and test compounds dissolved in DMSO.

  • Procedure :

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well or 384-well plate, add the diluted test compound, recombinant LSD1 enzyme, and HRP.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate and Amplex Red.

    • Monitor the fluorescence or absorbance (depending on the substrate) over time at the appropriate wavelength. The production of hydrogen peroxide from the demethylation reaction is coupled to the HRP-catalyzed conversion of the substrate, leading to a detectable signal.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Sigma-1 Receptor Binding Assay (Radioligand Competition)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor using a radiolabeled ligand.

  • Reagents and Materials : Cell membranes expressing the Sigma-1 receptor (e.g., from guinea pig brain or transfected cell lines), radioligand (e.g., --INVALID-LINK---pentazocine), unlabeled reference ligand for non-specific binding determination (e.g., haloperidol), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and test compounds dissolved in DMSO.

  • Procedure :

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In test tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the diluted test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled reference ligand.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

5-HT2A Receptor Binding Assay (Radioligand Competition)

This protocol details a method to assess the binding affinity of a compound for the 5-HT2A receptor.[1]

  • Reagents and Materials : Cell membranes from cells expressing the human 5-HT2A receptor, radioligand (e.g., [³H]ketanserin), unlabeled reference ligand for non-specific binding (e.g., clozapine), assay buffer, and test compounds in DMSO.[1]

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, a fixed concentration of [³H]ketanserin (e.g., 0.5 nM), and the test compound dilutions.[1]

    • Define non-specific binding using a high concentration of an appropriate unlabeled antagonist (e.g., 10 µM clozapine).[1]

    • Incubate the plate to allow the binding to reach equilibrium.

    • Harvest the membranes by rapid filtration over glass fiber filters and wash with cold buffer.

    • Quantify the bound radioactivity by liquid scintillation counting.

    • Calculate the IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

Visualizing Biological Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

LSD1_Pathway LSD1 LSD1 H3K4me1 H3K4me1 (Repressed Chromatin) LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 demethylation Gene_Expression Gene Expression H3K4me1->Gene_Expression repression Inhibitor LSD1 Inhibitor Inhibitor->LSD1 inhibition

LSD1-mediated gene repression and its inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay B1 Compound Dilution B2 Incubate with Enzyme/Receptor B1->B2 B3 Add Substrate/ Radioligand B2->B3 B4 Measure Signal/ Radioactivity B3->B4 B5 Calculate IC50/Ki B4->B5 C1 Cell Seeding C2 Compound Treatment C1->C2 C3 Incubation Period C2->C3 C4 Measure Endpoint (e.g., Viability, Biomarker) C3->C4 C5 Data Analysis C4->C5 Start Compound Synthesis and Characterization cluster_biochemical cluster_biochemical Start->cluster_biochemical cluster_cellular cluster_cellular cluster_biochemical->cluster_cellular Lead Compound Progression

A generalized workflow for in vitro compound evaluation.

References

Comparative Analysis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and Structurally Related PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a synthetic molecule featuring a 2-aminophenyl group linked to a 4-methylpiperidine moiety via a ketone bridge. While comprehensive biological data for this specific compound is not extensively available in public literature, its structural motifs are present in several classes of pharmacologically active agents. Notably, the core structure shares similarities with known inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair.

This guide provides a comparative framework for evaluating such novel compounds by analyzing two well-characterized PARP inhibitors, Talazoparib and Olaparib , as representative examples. This comparison focuses on their mechanism of action, potency, and the experimental protocols used for their characterization.

Mechanism of Action: PARP Inhibition and Trapping

PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing DNA single-strand breaks (SSBs).[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs.[3][4] During DNA replication, these SSBs are converted to toxic double-strand breaks (DSBs), which cannot be efficiently repaired in homologous recombination (HR) deficient cells, ultimately leading to cell death—a concept known as synthetic lethality.[4][5]

PARP inhibitors function through two primary mechanisms:

  • Catalytic Inhibition : They bind to the catalytic domain of PARP, competing with the natural substrate NAD+, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This disruption prevents the recruitment of other DNA repair proteins to the site of damage.[6][7][8]

  • PARP Trapping : This is considered a more cytotoxic mechanism.[6] The inhibitor prevents the dissociation of the PARP enzyme from the DNA after it binds to a SSB.[1][6] This creates a PARP-DNA complex that physically obstructs DNA replication, leading to replication fork collapse and cell death.[1][7][9]

Talazoparib is recognized as a particularly potent PARP trapper, being approximately 100-fold more efficient at trapping PARP than Olaparib.[6][9] This enhanced trapping activity is thought to contribute to its high potency.[6]

Quantitative Comparison of PARP Inhibitors

The following table summarizes the inhibitory potency of Talazoparib and Olaparib against PARP1 and PARP2, as well as their cellular activity in selected cancer cell lines.

CompoundTargetAssay TypeIC50 (nM)Cell LineAssay TypeIC50 (µM)Reference
Talazoparib PARP1Enzymatic~0.57---[6]
PARP2Enzymatic~0.3---[6]
Olaparib PARP1Enzymatic1-19MDA-MB-231 (TNBC)MTT6.9 ± 1.1[10][11]
PARP2Enzymatic1-251MDA-MB-468 (TNBC)MTT5.0 ± 1.4[10][11]
BT20 (TNBC)MTT4.2 ± 0.6[11]
Rucaparib PARP1Enzymatic0.8-3.2---[10]
PARP2Enzymatic28.2---[10]

TNBC: Triple-Negative Breast Cancer IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity or cell viability by 50%.

Signaling Pathways and Experimental Workflows

PARP-Mediated DNA Repair Pathway

The following diagram illustrates the central role of PARP in the DNA single-strand break repair pathway and the dual mechanisms of action of PARP inhibitors.

PARP_Pathway cluster_0 Normal Cell Response cluster_1 Action of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits PARylation PAR Chain Synthesis (PARylation) PARP->PARylation catalyzes PARP_Trapping PARP Trapping PARP->PARP_Trapping Repair_Recruitment Recruitment of Repair Proteins PARylation->Repair_Recruitment signals for Catalytic_Inhibition Catalytic Inhibition PARylation->Catalytic_Inhibition SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair leads to PARPi PARP Inhibitor PARPi->Catalytic_Inhibition PARPi->PARP_Trapping Unrepaired_SSB Accumulation of Unrepaired SSBs Catalytic_Inhibition->Unrepaired_SSB DSB_Formation Replication Fork Collapse -> DSB Formation PARP_Trapping->DSB_Formation Unrepaired_SSB->DSB_Formation during replication Apoptosis Apoptosis in HR-Deficient Cells DSB_Formation->Apoptosis

Caption: PARP signaling in DNA repair and points of intervention by inhibitors.

Experimental Protocols

Accurate comparison of compounds requires standardized experimental procedures. Below are detailed methodologies for key assays used to characterize PARP inhibitors.

PARP Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of a purified PARP enzyme.

  • Objective : To determine the IC50 value of an inhibitor against PARP1 or PARP2.

  • Principle : A histone-coated plate is used as the substrate for the PARP enzyme. In the presence of biotin-labeled NAD+, active PARP will add biotinylated PAR chains to the histones. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.[12][13]

  • Methodology :

    • Plate Coating : Coat a 96-well plate with histone proteins and incubate overnight. Wash the plate to remove unbound histones.[14]

    • Inhibitor Preparation : Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors (Olaparib, Talazoparib) in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

    • Enzymatic Reaction : Add the recombinant PARP enzyme, the test compound dilutions, and a mixture containing biotinylated NAD+ to the wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.[14]

    • Detection : Wash the plate to remove unreacted reagents. Add streptavidin-HRP to each well and incubate. After another wash step, add a chemiluminescent HRP substrate.[13][14]

    • Data Acquisition : Immediately measure the luminescence using a microplate reader.[12]

    • Data Analysis : Subtract background luminescence, plot the signal against the logarithm of the inhibitor concentration, and use a non-linear regression model to calculate the IC50 value.[15]

Cellular Viability Assay (e.g., MTT or ATPlite)

This assay measures the cytotoxic effect of the inhibitor on cancer cell lines.

  • Objective : To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50) in both homologous recombination proficient and deficient cell lines.

  • Principle : Cell viability is assessed by measuring metabolic activity (MTT assay) or intracellular ATP levels (ATPlite assay).[16] A decrease in the signal corresponds to a reduction in viable cells.

  • Methodology :

    • Cell Seeding : Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype) into 96-well or 384-well plates and allow them to adhere overnight.[12][16]

    • Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[16]

    • Viability Measurement :

      • For MTT : Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

      • For ATPlite : Add a lysis reagent to release ATP, followed by a substrate/luciferase mixture. Measure the resulting luminescence.[16]

    • Data Analysis : Normalize the data to untreated control cells and plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for screening and characterizing a novel compound like this compound as a potential PARP inhibitor.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Mechanism of Action & Lead Optimization A1 Novel Compound (e.g., this compound) B1 Biochemical Assay: PARP1/2 Enzymatic Inhibition A1->B1 C1 Cell-Based Assay: Viability in BRCA-mutant vs BRCA-wildtype cells B1->C1 Active compounds D1 PARP Trapping Assay (Fluorescence Polarization) C1->D1 Selective compounds E1 Western Blot for PAR levels in cells D1->E1 F1 In Vivo Xenograft Studies E1->F1 Confirmed MoA G1 Lead Compound F1->G1

References

A Comparative Guide to (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and Other Piperidine Derivatives in Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone alongside established piperidine derivatives with known antipsychotic properties. Due to the limited publicly available data on this compound, this document serves as a framework for its potential evaluation, drawing parallels from its structural analog, (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, which is recognized as an intermediate in the synthesis of compounds targeting central nervous system disorders.[1] This guide will explore potential pharmacological activities, relevant experimental protocols for assessment, and the underlying signaling pathways.

The piperidine scaffold is a cornerstone in the development of antipsychotic medications, primarily due to its prevalence in compounds that modulate dopamine and serotonin receptors.[2] The structural characteristics of piperidine derivatives are crucial for their interaction with these G-protein coupled receptors (GPCRs), influencing their efficacy and side-effect profiles.[2][3]

Comparative Pharmacological Profile

To contextualize the potential of this compound, we present a hypothetical pharmacological profile alongside data from well-established piperidine-containing antipsychotic drugs. The data presented for the reference compounds are representative values from the scientific literature.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2ASerotonin 5-HT1A
This compound (Hypothetical) 251550
Haloperidol1.530>1000
Risperidone3.10.16190
Aripiprazole0.343.44.1

Table 2: Comparative Functional Activity (EC50/IC50, nM)

CompoundD2 Receptor Functional Assay (Antagonist IC50)5-HT2A Receptor Functional Assay (Inverse Agonist IC50)
This compound (Hypothetical) 4530
Haloperidol2.050
Risperidone5.60.4
Aripiprazole0.5 (Partial Agonist)2.1

Key Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of antipsychotic drug candidates.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound to a specific receptor (e.g., Dopamine D2, Serotonin 5-HT2A).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).

  • Test compound and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a known antagonist (for non-specific binding).

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization for Gq-Coupled Receptors (e.g., 5-HT2A)

Objective: To measure the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a Gq-coupled receptor by detecting changes in intracellular calcium levels.

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound, reference agonist, and antagonist.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • To measure antagonist/inverse agonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist (or test compound for agonist activity) into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence from the baseline.

  • For agonists, generate a dose-response curve to determine the EC50. For antagonists, determine the IC50 by measuring the inhibition of the agonist response.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic potential of a compound on a cell line.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2) or a relevant neuronal cell line.

  • Cell culture medium and supplements.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or SDS in HCl).

  • 96-well plates and a microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway relevant to antipsychotic drug action and a typical experimental workflow.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: Gq-protein coupled receptor signaling pathway for 5-HT2A.

Experimental_Workflow start Start: Compound Synthesis step1 In Vitro Screening: Receptor Binding Assays (D2, 5-HT2A, etc.) start->step1 step2 Functional Assays: - Calcium Mobilization - cAMP Assays step1->step2 decision1 Potent and Selective? step2->decision1 decision1->start No step3 In Vitro ADME/Tox: - Cytotoxicity (MTT) - Metabolic Stability decision1->step3 Yes decision2 Favorable Profile? step3->decision2 decision2->start No step4 In Vivo Efficacy Models: (e.g., Amphetamine-induced hyperlocomotion) decision2->step4 Yes end Lead Optimization step4->end no1 No yes1 Yes no2 No yes2 Yes

Caption: A typical workflow for antipsychotic drug discovery.

References

Structure-Activity Relationship of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone Analogs: A Prospective Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of systematic structure-activity relationship (SAR) studies for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and its direct analogs. This suggests that this class of compounds may represent a novel area for drug discovery and development. While research on broader categories of 2-aminobenzamides and piperidine-containing molecules indicates their potential as therapeutic agents in oncology, central nervous system disorders, and inflammatory diseases, specific data on the this compound scaffold is not available.

This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound class. It outlines a prospective approach to investigating their SAR, including hypothetical experimental workflows and potential biological targets.

Potential Therapeutic Targets and Applications

Based on the SAR of related chemical scaffolds, analogs of this compound could be investigated for a variety of therapeutic applications. The 2-aminobenzamide moiety is a known pharmacophore in numerous biologically active compounds, including kinase inhibitors. The piperidine ring is a common feature in drugs targeting the central nervous system. Therefore, initial screening efforts could focus on:

  • Kinase Inhibition: Many kinase inhibitors feature a hinged binding motif that can be mimicked by the 2-aminobenzamide structure. A broad panel of kinases, particularly those implicated in cancer and inflammatory diseases, would be a logical starting point for screening.

  • CNS Receptor Modulation: The piperidine moiety is prevalent in ligands for various G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. Screening against a panel of CNS targets could uncover potential activities for treating neurological or psychiatric disorders.

  • Anticancer Activity: The combination of a potential kinase-inhibiting scaffold and a nitrogen-containing heterocycle suggests possible applications in oncology. Initial studies could involve cytotoxicity screening against a panel of cancer cell lines.

Hypothetical Structure-Activity Relationship Exploration

A systematic exploration of the SAR of this compound analogs would involve the synthesis and biological evaluation of a library of related compounds. Key structural modifications could include:

  • Substitutions on the 2-Aminophenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially influencing binding affinity and selectivity.

  • Modifications of the 4-Methylpiperidinyl Group: Varying the substituent at the 4-position of the piperidine ring (e.g., replacing the methyl group with other alkyl, aryl, or functional groups) can probe the steric and hydrophobic requirements of the binding pocket. The stereochemistry at this position should also be investigated.

  • Alterations of the Amide Linker: While typically less amenable to modification without significant changes to the core structure, exploration of bioisosteric replacements for the amide bond could be considered in later stages of optimization.

Proposed Experimental Workflow

The following diagram illustrates a potential workflow for the synthesis and evaluation of a library of this compound analogs to establish a comprehensive SAR.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR & Optimization cluster_advanced Advanced Characterization start Design of Analog Library synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Kinase Panel, Receptor Binding Assays) purification->primary_screening hit_id Hit Identification primary_screening->hit_id sar_analysis Structure-Activity Relationship Analysis hit_id->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design secondary_assays Secondary Assays (e.g., Cellular Assays, Selectivity Profiling) lead_optimization->secondary_assays adme_tox ADME/Tox Profiling secondary_assays->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Caption: Hypothetical workflow for SAR studies.

Experimental Protocols

As no specific experimental data for this compound class is available, the following are generalized protocols that could be adapted for initial studies.

General Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This protocol provides a framework for measuring the inhibitory activity of the synthesized analogs against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (analogs of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and the assay buffer.

  • Add the diluted test compounds to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

General Cell Viability Assay (Example: MTT Assay)

This protocol can be used to assess the cytotoxic effects of the analogs on various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Conclusion

The this compound scaffold represents an under-explored area of chemical space with potential for the development of novel therapeutic agents. The lack of existing SAR data presents a unique opportunity for researchers to make significant contributions to the field. The proposed workflow and experimental protocols provide a starting point for a systematic investigation into the biological activities of this promising class of compounds. Through a dedicated research effort, the therapeutic potential of these analogs can be thoroughly evaluated, potentially leading to the discovery of new and effective treatments for a range of diseases.

Unraveling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of drug discovery, validating the mechanism of action of a novel compound is a critical step toward understanding its therapeutic potential. This guide provides a comprehensive comparison of the hypothesized mechanism of action of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a novel small molecule, with the established kinase inhibitor, Ibrutinib. Through a detailed examination of experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a clear framework for evaluating aminophenyl-piperidine-based compounds as potential kinase inhibitors.

While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to known kinase inhibitors suggests a potential role in modulating cellular signaling pathways. The presence of the aminophenyl and piperidinyl methanone moieties is a common feature in a variety of compounds designed to target the ATP-binding pocket of kinases.

A Hypothesized Mechanism: Kinase Inhibition

Based on extensive analysis of structurally related compounds, it is hypothesized that this compound acts as a kinase inhibitor. Kinases are a large family of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

To provide a tangible comparison, we will evaluate this hypothesized mechanism against that of Ibrutinib , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Ibrutinib is a clinically approved drug for the treatment of various B-cell malignancies.[2][3] Its mechanism of action is well-characterized, involving the covalent modification of a cysteine residue in the active site of BTK, thereby blocking its enzymatic activity and disrupting the B-cell receptor (BCR) signaling pathway.[1][4][5]

Comparative Analysis of Biological Activity

A direct comparison of the inhibitory potency of this compound and Ibrutinib requires quantitative experimental data. While specific data for the former is not publicly available, we can extrapolate potential activity based on structurally similar compounds and compare it to the known activity of Ibrutinib.

CompoundTarget KinaseIC50 (nM)Assay Type
This compound Hypothesized: Kinase(s)Data Not Available-
Ibrutinib BTK0.5Cell-free[1][6]
Ibrutinib BTK (autophosphorylation)11Cell-based[6][7]
Ibrutinib PLCγ (downstream of BTK)29Cell-based[6][7]
Ibrutinib ERK (downstream of BTK)13Cell-based[6][7]
AT7519 (a piperidine carboxamide CDK inhibitor) CDK2~10Biochemical[8]

Table 1: Comparison of IC50 values for Ibrutinib and a structurally related piperidine-containing kinase inhibitor. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized kinase inhibitory activity of this compound, a series of in vitro and cell-based assays can be employed. Below are detailed protocols for key experiments.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., BTK)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP (radioactive ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT)[4]

  • Test compound serially diluted in DMSO

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Western Blot Assay for Target Inhibition

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream target within a cellular context.

Objective: To confirm target engagement and inhibition of a specific signaling pathway in cells.

Materials:

  • Cell line expressing the target kinase (e.g., Ramos B-cell lymphoma cells for BTK)

  • Cell culture medium and supplements

  • Test compound

  • Stimulating agent (e.g., anti-IgM for BCR stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-BTK, anti-total-BTK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture the cells to the desired density.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified duration.

  • Stimulate the cells with an appropriate agonist to activate the signaling pathway.

  • Lyse the cells and determine the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein, and assess the inhibitory effect of the compound.

Visualizing the Molecular Interactions and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

G Hypothesized Signaling Pathway Inhibition cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Ligand Ligand Ligand->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Substrate Substrate Kinase_B->Substrate ATP->ADP Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Kinase_B

Caption: Hypothesized inhibition of a kinase cascade by the test compound.

G Ibrutinib's Mechanism of Action in the BCR Pathway cluster_membrane B-Cell Membrane BCR B-Cell Receptor LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 ATP->ADP Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream_Signaling Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Caption: Ibrutinib covalently inhibits BTK in the B-cell receptor pathway.

G Experimental Workflow for IC50 Determination Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure Kinase Activity (e.g., Radioactivity, Luminescence) Stop_Reaction->Measure_Activity Data_Analysis Data Analysis and IC50 Calculation Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, its structural characteristics strongly suggest its potential as a kinase inhibitor. By comparing its hypothesized activity with the well-understood mechanism of Ibrutinib and outlining the necessary experimental protocols, this guide provides a robust framework for future investigations. The validation of this compound's mechanism of action will be a crucial step in unlocking its potential as a novel therapeutic agent. Further research, including comprehensive kinase profiling and cell-based functional assays, is warranted to fully characterize its biological activity.

References

A Comparative Guide to the Cross-Reactivity of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of piperidine-based methanone derivatives, with a focus on compounds structurally related to (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. Due to the limited publicly available cross-reactivity data for this compound, this guide leverages data from well-characterized analogs to provide insights into potential off-target interactions and guide future research. The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] However, the inherent structural features of the piperidine ring can also lead to interactions with a range of biological targets, making cross-reactivity studies essential for drug development.[1][4]

Comparative Cross-Reactivity Data

The following tables summarize the available binding affinity and functional activity data for key analogs of this compound. This data is crucial for understanding their selectivity and potential for off-target effects.

Table 1: Cross-Reactivity Profile of F13714 (5-HT1A Receptor Agonist)

TargetBinding Affinity (Ki, nM)Functional Activity (ED50, mg/kg)Notes
Primary Target
5-HT1A ReceptorNot explicitly found0.04Dose-dependently decreased extracellular 5-HT concentrations.[8]
Selected Off-Targets
Comprehensive data not available--The effects of F13714 are inhibited by the selective 5-HT1A antagonist WAY100635, indicating high selectivity.[8]

Table 2: Cross-Reactivity Profile of Pimavanserin (ACP-103) (5-HT2A Receptor Inverse Agonist)

Pimavanserin is a selective 5-HT2A receptor inverse agonist approved for the treatment of Parkinson's disease psychosis.[9][10][11] It exhibits high affinity for the 5-HT2A receptor and a lower affinity for the 5-HT2C receptor, with negligible activity at a broad range of other G-protein coupled receptors.[10][12]

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
Primary Target
5-HT2A Receptor0.087 - 0.51.9 - 2.0[11]
Selected Off-Targets
5-HT2C Receptor0.44 - 1091[11]
Dopamine D2 Receptor>10,000-[10]
Adrenergic α1A Receptor>1,000-[10]
Muscarinic M1-M5 Receptors>1,000-[10]
Histamine H1 Receptor>1,000-[10]

Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies.

1. Radioligand Binding Assay for GPCR Cross-Reactivity Screening

This assay is a fundamental method for determining the binding affinity of a test compound to a panel of G-protein coupled receptors (GPCRs).[13][14]

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[13]

  • Materials:

    • Cell membranes expressing the target receptor.

    • A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

    • Test compound (e.g., Pimavanserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filter plates.

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Preparation: A suspension of cell membranes is prepared in the assay buffer.

    • Incubation: The membrane suspension is incubated in 96-well plates with a fixed concentration of the radioligand and varying concentrations of the test compound. A control for non-specific binding is included, which contains a high concentration of an unlabeled ligand.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filter plates, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[15]

    • Detection: After drying the filters, a scintillation cocktail is added, and the radioactivity retained on the filters is quantified using a microplate scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[15]

2. Enzyme Inhibition Assay

This assay is used to assess the ability of a compound to inhibit the activity of a specific enzyme.[16][17][18][19][20]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a target enzyme.[18]

  • Materials:

    • Purified enzyme.

    • Enzyme-specific substrate.

    • Test compound.

    • Assay buffer.

    • Detection system (e.g., spectrophotometer, fluorometer, luminometer).

  • Procedure:

    • Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound in the assay buffer.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

    • Monitoring: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done through changes in absorbance, fluorescence, or luminescence.

    • Data Analysis: The initial reaction rates are plotted against the concentration of the test compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway and a generalized workflow for cross-reactivity studies.

G cluster_0 5-HT2A Receptor Signaling Cascade Agonist 5-HT / Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq_G11 Gq/G11 Receptor->Gq_G11 PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway.[21][22][23][24][25]

G cluster_1 Experimental Workflow for Cross-Reactivity Profiling Compound Test Compound (e.g., Piperidine Derivative) Primary_Screen Primary Screen (e.g., Radioligand Binding Assay Panel) Compound->Primary_Screen Hit_ID Identify 'Hits' (Significant Inhibition) Primary_Screen->Hit_ID Dose_Response Dose-Response Assays (Determine IC50/Ki) Hit_ID->Dose_Response 'Hits' Selectivity_Profile Generate Selectivity Profile Hit_ID->Selectivity_Profile No 'Hits' Functional_Assay Functional Assays (Agonist/Antagonist Mode) Dose_Response->Functional_Assay Functional_Assay->Selectivity_Profile

Caption: General workflow for assessing compound cross-reactivity.

References

A Comparative Efficacy Analysis of Novel Pyrimidine-Dione Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents. The study focuses on their efficacy in inhibiting cancer cell growth, with a primary mechanism of action targeting thymidylate synthase. The data presented is based on a comprehensive study involving synthesis, in vitro cytotoxicity screening, and molecular modeling.

Quantitative Efficacy Comparison

The cytotoxic effects of the synthesized pyrimidine-dione derivatives were evaluated against two human cancer cell lines: SW480 (colorectal cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, were determined using the MTT assay. Cisplatin and 5-Fluorouracil (5-FU) were used as standard reference drugs.

Compound IDSubstitution PatternSW480 IC50 (µM)MCF-7 IC50 (µM)
5b 4-Chlorobenzyl31.7514.15
5h 4-Fluorobenzyl15.70 ± 0.2816.50 ± 4.90
Cisplatin -> 50> 50
5-FU -19.3023.40

Data extracted from a study on novel pyrimidine-dione derivatives, where lower IC50 values indicate higher potency.[1]

Compound 5h emerged as the most promising derivative, demonstrating potent cytotoxicity against both SW480 and MCF-7 cell lines, with IC50 values of 15.70 ± 0.28 µM and 16.50 ± 4.90 µM, respectively.[1] Notably, its activity was comparable to the standard chemotherapeutic agent 5-Fluorouracil.[1] Compound 5b also showed significant activity, particularly against the MCF-7 cell line.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Synthesis of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives:

The synthesis of the target compounds was achieved through a multi-step process. A key step involves the reaction of a substituted benzyl chloride with 6-(4-aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione in the presence of a suitable base and solvent. The final products were purified using chromatographic techniques and their structures confirmed by spectroscopic methods (¹H-NMR, IR).[1]

MTT Assay for Cytotoxicity Evaluation:

The in vitro anticancer activity of the synthesized derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5][6]

  • Cell Seeding: Human cancer cell lines (SW480 and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and the reference drugs (cisplatin and 5-FU) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentrations.[5]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

experimental_workflow Experimental Workflow for Efficacy Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Pyrimidine-Dione Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, IR) purification->characterization cell_culture Cell Seeding (SW480 & MCF-7) characterization->cell_culture treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis apoptosis Apoptosis Assay data_analysis->apoptosis cell_cycle Cell Cycle Analysis data_analysis->cell_cycle molecular_docking Molecular Docking with Thymidylate Synthase data_analysis->molecular_docking signaling_pathway Proposed Mechanism of Action via Thymidylate Synthase Inhibition Derivative Pyrimidine-Dione Derivative (e.g., 5h) TS Thymidylate Synthase (TS) Derivative->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP   TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Establishing In Vitro-In Vivo Correlation (IVIVC) for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a Level A in vitro-in vivo correlation (IVIVC) for the investigational compound (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. Due to the limited publicly available data on this specific molecule, this document outlines the necessary experimental protocols and data presentation required to develop and validate a predictive mathematical model that links in vitro drug release profiles with in vivo pharmacokinetic data. Such a correlation is a crucial tool in drug development, enabling the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which can streamline formulation development, support post-approval changes, and reduce the need for extensive clinical trials.[1][2][3][4][5]

Comparative Analysis of Formulation Performance: A Hypothetical Case Study

To illustrate the principles of IVIVC, this guide will utilize a hypothetical scenario involving three distinct formulations of this compound with varying release characteristics:

  • Formulation F1 (Rapid Release): An immediate-release oral tablet.

  • Formulation F2 (Moderate Release): A modified-release oral tablet with controlled-release polymers.

  • Formulation F3 (Slow Release): An extended-release oral tablet with a higher concentration of release-modifying excipients.

The objective is to determine if a predictive relationship exists between the in vitro dissolution of these formulations and their subsequent in vivo absorption profiles.

Data Presentation: In Vitro and In Vivo Comparison

Clear and concise data presentation is paramount for establishing a robust IVIVC. The following tables summarize hypothetical quantitative data for our three formulations.

Table 1: In Vitro Dissolution Data for this compound Formulations

Time (hours)Formulation F1 (% Dissolved)Formulation F2 (% Dissolved)Formulation F3 (% Dissolved)
0.5853010
1985525
21008045
41009570
810010090
1210010098
24100100100

Table 2: In Vivo Pharmacokinetic Parameters for this compound Formulations (Single Oral Dose in a Rodent Model)

ParameterFormulation F1Formulation F2Formulation F3
Cmax (ng/mL) 25015080
Tmax (hr) 0.752.56.0
AUC0-t (ng*hr/mL) 120011501100
t1/2 (hr) 4.54.64.4
F (%) 959288

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve; t1/2: Elimination half-life; F: Bioavailability.

Table 3: Deconvoluted In Vivo Absorption Data

Time (hours)Formulation F1 (% Absorbed)Formulation F2 (% Absorbed)Formulation F3 (% Absorbed)
0.5883212
1995828
21008348
41009773
810010092
1210010099
24100100100

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible data for IVIVC.

In Vitro Dissolution Testing

Objective: To determine the rate and extent of drug release from the different formulations under controlled laboratory conditions.

Apparatus: USP Apparatus 2 (Paddle Method).[6]

Method:

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to pH 6.8 phosphate buffer to simulate gastrointestinal transit.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 RPM.[6]

  • Sampling Times: 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Sample Analysis: At each time point, a 5 mL aliquot is withdrawn and replaced with fresh, pre-warmed medium. The concentration of this compound in each sample is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: The cumulative percentage of drug dissolved is calculated at each time point.

In Vivo Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile of this compound after oral administration of the different formulations in an animal model.

Animal Model: Male Sprague-Dawley rats (n=6 per formulation group).

Method:

  • Dosing: A single oral dose of each formulation is administered by gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.[7]

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC0-t, and t1/2.

Deconvolution of In Vivo Data

Objective: To estimate the in vivo absorption profile from the plasma concentration-time data.

Method: The Wagner-Nelson method is a commonly used model-dependent technique to calculate the cumulative fraction of drug absorbed over time.[5] This method allows for a direct comparison between the in vitro dissolution profile and the in vivo absorption profile.

Mandatory Visualizations

Diagrams are crucial for illustrating complex relationships and workflows in IVIVC studies.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Development F1 Formulation F1 Dissolution Dissolution Testing (USP Apparatus 2) F1->Dissolution F2 Formulation F2 F2->Dissolution F3 Formulation F3 F3->Dissolution Dissolution_Data In Vitro Dissolution Profiles Dissolution->Dissolution_Data Correlation Point-to-Point Correlation Model Dissolution_Data->Correlation In Vitro Dissolution Profiles F1_in_vivo Formulation F1 PK_Study Pharmacokinetic Study (Rodent Model) F1_in_vivo->PK_Study F2_in_vivo Formulation F2 F2_in_vivo->PK_Study F3_in_vivo Formulation F3 F3_in_vivo->PK_Study PK_Data Plasma Concentration- Time Profiles PK_Study->PK_Data Deconvolution Deconvolution (Wagner-Nelson) PK_Data->Deconvolution Deconvolution->Correlation In Vivo Absorption Profiles Validation Model Validation Correlation->Validation

Caption: Workflow for establishing a Level A IVIVC.

Correlation_Plot cluster_plot In Vivo % Absorbed In Vivo % Absorbed In Vitro % Dissolved In Vitro % Dissolved p1 p5 p1->p5 R² > 0.9 p2 p3 p4 100 100 0 0 Y_axis X_axis

Caption: Hypothetical Level A IVIVC point-to-point correlation.

Conclusion

Establishing a robust in vitro-in vivo correlation for this compound requires a systematic approach encompassing well-defined in vitro dissolution studies, rigorous in vivo pharmacokinetic evaluations, and appropriate mathematical modeling to link the two.[1][4] A successful Level A IVIVC, as illustrated in the hypothetical example, provides a powerful predictive tool that can significantly accelerate the drug development process, reduce reliance on extensive clinical trials, and ensure consistent product performance.[3][5] The methodologies and frameworks presented in this guide offer a comprehensive roadmap for researchers and scientists to develop and validate such a correlation for novel chemical entities.

References

A Comparative Analysis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone Against Standard PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmarking analysis of the novel investigational compound, (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, against established poly(ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The comparative data presented herein is based on standardized in vitro assays designed to evaluate key performance indicators of PARP inhibition, including enzymatic activity, PARP trapping, and selective cytotoxicity in cancer cell lines with defined genetic backgrounds.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a central role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1] This has established PARP inhibitors as a significant class of targeted therapies for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2][3]

The clinical efficacy of PARP inhibitors is attributed not only to their catalytic inhibition of PARP enzymes but also to their ability to "trap" PARP on DNA at the site of damage.[3][4] This trapping creates a cytotoxic lesion that can obstruct DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks. The potency of PARP trapping has been shown to be a key differentiator among various PARP inhibitors and often correlates with their cytotoxic potential.[3][5][6]

This guide will objectively compare the performance of this compound with standard-of-care PARP inhibitors, providing supporting experimental data and detailed methodologies to aid researchers in evaluating its potential as a novel therapeutic agent.

Comparative Performance Data

The following table summarizes the key performance indicators for this compound and the standard PARP inhibitors. The data for the standard compounds have been compiled from various published studies, and values should be considered as representative. The data for this compound is presented as hypothetical based on anticipated results from the described experimental protocols.

Compound PARP1 Enzymatic IC50 (nM) PARP2 Enzymatic IC50 (nM) Relative PARP Trapping Potency (EC50, nM) Cellular IC50 (nM) in BRCA1-mutant cells (e.g., MDA-MB-436) Cellular IC50 (nM) in BRCA wild-type cells (e.g., MDA-MB-231)
This compound [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Olaparib~5[2]~1[2]~10-100~8.5[7]>5,000[7]
Rucaparib~1.4[8][9]~0.17[10]~10-100~5[11]>15,000[11]
Niraparib~3.8[12]~2.1[12]~1-10~18[13]~58.98 (UWB1.289+BRCA1)[14]
Talazoparib~0.57[15][16]Not widely reported<1~0.5-1>1000

Note: IC50 and EC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PARP Enzymatic Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of PARP by 50% (IC50).

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1 or PARP2. The biotinylated histones are then captured on a streptavidin-coated plate and detected using an anti-histone antibody conjugated to a horseradish peroxidase (HRP) enzyme, which generates a chemiluminescent or colorimetric signal.

Procedure:

  • Plate Preparation: Coat a 96-well plate with streptavidin and block with a suitable blocking buffer.

  • Reaction Mixture: In a separate plate, prepare a reaction mixture containing reaction buffer, activated DNA, and histone proteins.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound) or standard inhibitors to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Add recombinant human PARP1 or PARP2 enzyme to each well to initiate the reaction.

  • Substrate Addition: Add biotinylated NAD+ to each well and incubate at room temperature for 1 hour.

  • Transfer and Capture: Transfer the reaction mixture to the streptavidin-coated plate and incubate for 1 hour to allow the biotinylated histones to bind.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add an HRP-conjugated anti-histone antibody and incubate for 1 hour. After another wash step, add the HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP enzymes onto DNA.

Principle: This assay measures the amount of PARP1 that remains bound to chromatin in cells treated with a DNA-damaging agent and a PARP inhibitor.

Procedure:

  • Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or standard inhibitors for a specified period.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS), for a short period (e.g., 15 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins by centrifugation.

  • Quantification of Chromatin-Bound PARP1: The amount of PARP1 in the chromatin fraction is quantified by an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.

  • Data Analysis: The amount of trapped PARP1 is plotted against the inhibitor concentration to determine the EC50 value, which is the concentration of the inhibitor that results in 50% of the maximal PARP trapping.

Cellular Viability Assay

This assay measures the cytotoxic effect of the PARP inhibitors on cancer cell lines.

Principle: The assay determines the concentration of the inhibitor that reduces the viability of a cell population by 50% (IC50). This is typically performed on a pair of cell lines that are isogenic except for the presence or absence of a functional BRCA gene to assess selective cytotoxicity.

Procedure:

  • Cell Seeding: Seed BRCA-mutant (e.g., MDA-MB-436) and BRCA-wild-type (e.g., MDA-MB-231) cells into 96-well plates at an appropriate density and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound or standard inhibitors for 72 to 96 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.[17]

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.[18]

    • CellTiter-Glo® Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.[17]

  • Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of viable cells against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Mechanism of PARP Inhibitors cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARP_Trapping PARP Trapping PARP1->PARP_Trapping NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair PARP_Inhibitor This compound & Standard Compounds PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR-Proficient Cells (BRCA Wild-Type) DSB->HR_Proficient HR_Deficient HR-Deficient Cells (BRCA Mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors.

Experimental_Workflow cluster_Benchmarking Benchmarking Workflow for PARP Inhibitors cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays cluster_Data_Analysis Data Analysis and Comparison start Start: Select Compounds - this compound - Standards (Olaparib, etc.) enzymatic_assay PARP Enzymatic Assay start->enzymatic_assay trapping_assay PARP Trapping Assay start->trapping_assay cell_culture Culture BRCA-mutant & BRCA-wild-type cell lines start->cell_culture ic50_calc Calculate IC50/EC50 values enzymatic_assay->ic50_calc trapping_assay->ic50_calc compound_treatment Treat cells with compounds cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT/CellTiter-Glo) compound_treatment->viability_assay viability_assay->ic50_calc comparison_table Generate Comparison Table ic50_calc->comparison_table end End: Comparative Guide comparison_table->end

Caption: Experimental workflow for benchmarking novel PARP inhibitors against standards.

References

Reproducibility of Experiments with (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and its structural isomers reveals a significant lack of published experimental protocols and quantitative biological data, hindering a direct assessment of experimental reproducibility. This guide provides a comparative overview of the available information for the target compound and its key isomers, highlighting the current gaps in the scientific literature.

Physicochemical Properties of Aminophenyl(4-methylpiperidin-1-yl)methanone Isomers

A comparison of the fundamental physicochemical properties of the ortho-, meta-, and para-isomers of Aminophenyl(4-methylpiperidin-1-yl)methanone is essential for understanding their potential similarities and differences in experimental handling and biological activity.

PropertyThis compound(3-Aminophenyl)(4-methylpiperidin-1-yl)methanone[1](4-Aminophenyl)(4-methylpiperidin-1-yl)methanone
CAS Number 401589-03-5915908-51-979868-20-5[2]
Molecular Formula C₁₃H₁₈N₂OC₁₃H₁₈N₂OC₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol 218.29 g/mol 218.29 g/mol
Appearance Not specifiedNot specifiedSolid
Purity Not specifiedNot specifiedNot specified

Synthesis Protocols: A General Approach

While a specific, validated synthesis protocol for this compound is not documented in publicly available literature, a general and plausible method can be inferred from the synthesis of similar 2-aminobenzamide derivatives.

General Synthesis of 2-Aminobenzamides

A common and effective method for the synthesis of 2-aminobenzamides involves the reaction of isatoic anhydride with a primary or secondary amine. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl groups of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to yield the desired 2-aminobenzamide.

Experimental Workflow:

isatoic_anhydride Isatoic Anhydride reaction Reaction Mixture isatoic_anhydride->reaction amine 4-Methylpiperidine amine->reaction solvent Solvent (e.g., DMF, Dioxane) solvent->reaction heating Heating (Optional) reaction->heating workup Aqueous Work-up & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

References

Safety Operating Guide

Navigating the Safe Disposal of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the responsible management of a common laboratory reagent, ensuring personnel safety and environmental compliance.

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone (CAS No: 401589-03-5), a compound that, while integral to many research applications, requires careful management as hazardous waste. Adherence to these protocols will mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Assessment

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]

Due to these potential health effects, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[4] In-laboratory treatment is not advised for this compound.

1. Segregation and Waste Accumulation:

  • Isolate waste this compound, including contaminated materials (e.g., weighing boats, gloves, paper towels), from all other laboratory waste streams to prevent potentially hazardous reactions.[2]

  • Place the waste into a designated, robust, and chemically compatible container that can be tightly sealed.[2][5] Do not use metal containers for storing amine waste.[5] For solid waste, a securely sealed bag may be placed inside a rigid outer container.

2. Container Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[6]

  • The label must also include the full chemical name: "this compound" and its CAS number (401589-03-5).[4]

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Include the accumulation start date and the name of the generating laboratory or researcher.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area.[2][4]

  • The storage location should be away from direct sunlight, heat sources, and incompatible materials such as strong acids and oxidizing agents.[2][7]

  • Ensure the container is under the control of the laboratory personnel and stored in a manner that prevents spills or leaks.[6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][8]

  • Do not attempt to transport the hazardous waste yourself.[8]

  • Provide the EHS department or contractor with all necessary information regarding the waste, including its composition and hazards.

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Use personal protective equipment, including respiratory protection if dust is generated.[1]

  • Avoid creating dust during cleanup.[1] Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1]

  • Do not allow the product to enter drains or waterways.[1]

  • Wash the spill area thoroughly after the material has been collected.

  • For personal exposure, follow the first aid measures outlined in the Safety Data Sheet:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

    • Skin: Wash off with soap and plenty of water. Consult a physician.[1]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_0 start Start: Unused or Contaminated This compound assess Assess Hazards: - Harmful if swallowed - Skin/eye irritant - Respiratory irritant start->assess treat_as_haz Treat as Hazardous Waste assess->treat_as_haz segregate Segregate Waste from Other Streams treat_as_haz->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store schedule_pickup Arrange Pickup by Licensed Hazardous Waste Vendor / EHS store->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

There is no quantitative data, such as permissible exposure limits or specific concentration thresholds for disposal methods, readily available for this compound in the searched documents. The guidance is qualitative, emphasizing that this compound should be treated as hazardous waste regardless of concentration.

By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for Handling (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 401589-03-5

  • Molecular Formula: C13H18N2O

  • Molecular Weight: 218.30 g/mol [1]

Hazard Identification and Precautionary Statements

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Category 2).[1]

  • Causes serious eye irritation (Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1]

Signal Word: Warning[1]

It is imperative to handle this compound with caution. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3] Wash hands and any exposed skin thoroughly after handling and do not eat, drink, or smoke when using this product.[2][3]

Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the most critical barrier against exposure. The following PPE is mandatory when handling this compound.

Body PartPPE SpecificationRationale
Hands Double-gloving with chemical-resistant nitrile gloves.Prevents skin contact and absorption. Double-gloving offers enhanced protection against potential breaches.[4]
Eyes/Face Chemical safety goggles and a face shield.Protects eyes from splashes and airborne particles. A face shield provides broader facial protection.[4][5]
Respiratory NIOSH-approved respirator with cartridges for organic vapors and particulates.Essential for preventing inhalation of airborne powder or aerosols, particularly outside of a containment system.[4]
Body Disposable lab coat or gown with long sleeves and tight cuffs.Protects skin and personal clothing from contamination.[4]
Feet Closed-toe shoes.Prevents injuries from spills or dropped equipment.[4]

Operational Plan: Safe Handling Procedures

All handling of this compound must occur within a designated and controlled area, such as a certified chemical fume hood or a glove box, to minimize exposure risk.

Engineering Controls:

  • Ventilation: Use only in a well-ventilated area with appropriate exhaust ventilation where dust can be formed.[1]

  • Containment: Weighing and aliquoting of the solid compound should be performed within a containment device like a ventilated balance enclosure to control airborne particles.[4]

Handling:

  • Avoid the formation of dust and aerosols.[1][6]

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Take precautionary measures against static discharge.[7]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician if irritation persists.[1]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2][3]

Spill Management: In case of a spill, evacuate personnel to a safe area.[1] Wear appropriate PPE, including respiratory protection.[1] Avoid dust formation.[1][6] Sweep up the material and place it into a suitable, closed container for disposal.[1][2] Do not let the product enter drains.[1][6]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Classification: Treat as hazardous waste in accordance with local, state, and federal regulations.[8]

  • Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6][8]

  • Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[8]

Workflow for Safe Handling

The following diagram outlines the procedural workflow for safely handling this compound.

A Preparation - Verify fume hood/containment system is operational. - Assemble all necessary materials. B Don Personal Protective Equipment (PPE) - Double nitrile gloves - Safety goggles & face shield - Lab coat - Respirator A->B Proceed to Gowning C Handling Operations - Weigh and handle compound within fume hood or glove box. - Keep container sealed when not in use. B->C Enter Designated Handling Area D Decontamination - Clean work surfaces and equipment. - Dispose of contaminated disposables in a labeled hazardous waste bag. C->D After Handling is Complete E Doff Personal Protective Equipment (PPE) - Remove PPE in the correct order to avoid cross-contamination. D->E After Decontamination F Waste Disposal - Place sealed compound waste into a labeled, compatible hazardous waste container. - Store in designated satellite accumulation area. E->F Segregate Waste G Personal Hygiene - Wash hands thoroughly with soap and water. F->G Final Step

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.